2-Geranyl-4-isobutyrylphloroglucinol
Description
Properties
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNBNXWWCEVMG-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on Geranylated Phloroglucinols: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylated phloroglucinols are a class of naturally occurring and synthetic phenolic compounds characterized by a phloroglucinol (B13840) core (1,3,5-trihydroxybenzene) substituted with a geranyl group. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of geranylated phloroglucinols, with a focus on their potential as therapeutic agents. While specific data on "2-Geranyl-4-isobutyrylphloroglucinol" is not publicly available, this guide will focus on the broader class of geranylated phloroglucinols to provide a representative and detailed understanding of their scientific importance.
Chemical Structure and Synthesis
The core structure of these compounds is the phloroglucinol ring, a highly activated aromatic system prone to electrophilic substitution. The geranyl group, a 10-carbon isoprenoid chain, is typically attached to the aromatic ring via a Friedel-Crafts alkylation reaction.
General Synthesis Protocol: Microwave-Assisted Friedel-Crafts Alkylation
A rapid and efficient method for the synthesis of geranylated phloroglucinols involves a microwave-assisted Friedel-Crafts reaction in a dry media using a reusable catalyst.
Experimental Protocol:
-
Catalyst Preparation: A solid support, such as silica (B1680970) gel, is impregnated with a Lewis acid catalyst (e.g., AgNO3).
-
Reactant Mixture: Phloroglucinol and geraniol (B1671447) are mixed with the prepared catalyst.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation for short intervals (e.g., multiple rounds of 2-5 minutes). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the product is extracted from the solid support using a suitable organic solvent. The solvent is then evaporated, and the crude product is purified using column chromatography to yield the desired geranylated phloroglucinol.
Biological Activities and Therapeutic Potential
Geranylated phloroglucinols exhibit a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic and apoptotic effects of geranylated phloroglucinols against various cancer cell lines.
Quantitative Data on Anticancer Activity of Geranylated Phloroglucinol Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Geranyl-orcinol derivative 12 | HT-29 (Colon) | Not specified | [1] |
| Geranyl-orcinol derivative 13 | PC-3 (Prostate) | Not specified | [1] |
| Geranyl-orcinol derivative 17 | MDA-MB231 (Breast) | Not specified | [1] |
| Phloroglucinol (PG) | Breast Cancer Stem-like Cells | Not specified | [2][3] |
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the geranylated phloroglucinol derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Anti-inflammatory Activity
Geranylated phloroglucinols have shown significant anti-inflammatory properties by inhibiting key inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity of Phloroglucinol Derivatives:
| Compound | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol 2 | iNOS | 19.0 | [4][5] |
| Diacylphloroglucinol 2 | NF-κB | 34.0 | [4][5] |
| Alkylated acylphloroglucinol 4 | iNOS | 19.5 | [4][5] |
| Alkylated acylphloroglucinol 4 | NF-κB | 37.5 | [4][5] |
Experimental Protocol for Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Treatment: Cells are pre-treated with various concentrations of the phloroglucinol derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Mechanisms of Action
The biological activities of geranylated phloroglucinols are attributed to their ability to modulate key cellular signaling pathways.
Apoptosis Induction in Cancer Cells
Geranylated phloroglucinols induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This involves changes in the mitochondrial membrane potential, leading to the activation of caspases, which are key executioners of apoptosis.[1]
Caption: Mitochondrial-mediated apoptosis induced by geranylated phloroglucinols.
Inhibition of Pro-inflammatory Signaling Pathways
Phloroglucinol and its derivatives have been shown to inhibit the NF-κB and PI3K/AKT/mTOR signaling pathways, which are crucial for the expression of pro-inflammatory mediators like iNOS and COX-2.[2][3][4][5]
Caption: Inhibition of NF-κB and PI3K/AKT pathways by geranylated phloroglucinols.
Inhibition of Cancer Stem Cell Regulating Pathways
Phloroglucinol has been found to inhibit the KRAS-mediated PI3K/AKT and RAF-1/ERK signaling pathways.[2][3] These pathways are critical for the maintenance of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[2][3]
Caption: Inhibition of KRAS-mediated signaling by phloroglucinol in cancer stem cells.
Conclusion and Future Directions
Geranylated phloroglucinols represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities, coupled with well-defined mechanisms of action, make them attractive lead compounds for further optimization and preclinical development. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships. Furthermore, in vivo efficacy and safety studies are crucial to translate the promising in vitro findings into clinical applications. The lack of specific data on "this compound" highlights the vast, unexplored chemical space within this compound class, warranting further investigation into its synthesis and biological properties.
References
- 1. Antiproliferative effect and apoptotic activity of linear geranylphenol derivatives from phloroglucinol and orcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of 2-Geranyl-4-isobutyrylphloroglucinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the bioactive compound 2-Geranyl-4-isobutyrylphloroglucinol. The document details its occurrence in various plant species, presents quantitative data where available, outlines experimental protocols for its isolation and characterization, and illustrates the proposed biosynthetic pathway.
Natural Occurrence
This compound and its isomers are primarily found in plant species belonging to the genera Helichrysum, Hypericum, and Achyrocline. These plants are known producers of a diverse array of acylphloroglucinols, a class of compounds with significant pharmacological interest.
Table 1: Natural Sources of this compound and Related Isomers
| Plant Species | Compound Name | Plant Part | Reported Presence | Quantitative Data (Yield) | Reference(s) |
| Helichrysum platypterum | This compound | Aerial parts | Yes | Not specified | [1] |
| Achyrocline alata | This compound | - | Yes | Not specified | [2] |
| Hypericum empetrifolium | 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol (Isomer) | Fruits | Yes | Not specified | [3][4] |
| Hypericum natalitium | 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol (Isomer) | Aerial parts | Yes | Not specified | [2] |
Experimental Protocols
The isolation and characterization of this compound and its isomers from natural sources typically involve chromatographic techniques coupled with spectroscopic analysis. Below is a representative experimental protocol based on the isolation of a closely related isomer from Hypericum empetrifolium.[3]
Extraction
-
Plant Material Preparation: Air-dried and ground fruits of Hypericum empetrifolium are used as the starting material.
-
Solvent Extraction: The ground plant material is exhaustively extracted with dichloromethane (B109758) at room temperature.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
Fractionation and Isolation
The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
Workflow for Isolation of Geranylated Acylphloroglucinols
Caption: General workflow for the isolation of geranylated acylphloroglucinols.
-
Vacuum Liquid Chromatography (VLC): The concentrated crude extract is subjected to VLC on silica (B1680970) gel using a gradient of n-hexane and ethyl acetate (B1210297) to yield several fractions.
-
Column Chromatography (CC): Fractions containing the compounds of interest are further purified by column chromatography on silica gel, again using a hexane-ethyl acetate gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by preparative RP-HPLC on a C18 column with a methanol-water gradient to yield the pure compound.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Biosynthesis
The biosynthesis of this compound follows the general pathway for acylphloroglucinols, which are derived from the polyketide pathway.
Proposed Biosynthetic Pathway of this compound
References
The Biosynthesis of 2-Geranyl-4-isobutyrylphloroglucinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-Geranyl-4-isobutyrylphloroglucinol, a substituted acylphloroglucinol. Acylphloroglucinols are a class of natural products known for their diverse and potent biological activities, making them attractive targets for drug discovery and development. This document details the enzymatic steps, precursor molecules, and key intermediates, supported by available quantitative data and detailed experimental protocols for the characterization of the involved enzymes.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, commencing with the formation of the central phloroglucinol (B13840) core, followed by subsequent acylation and prenylation events. While the initial step is well-characterized, the precise sequence and the specific enzymes of the subsequent modifications are yet to be definitively elucidated for this particular molecule. Based on analogous biosynthetic pathways, such as that of hyperforin, a chemically logical sequence is presented.
The pathway can be dissected into three core stages:
-
Formation of the Phloroglucinol Nucleus: The pathway initiates with the synthesis of the foundational phloroglucinol scaffold from primary metabolism.
-
Acylation of the Phloroglucinol Core: An isobutyryl group is attached to the aromatic ring.
-
Geranylation of the Acylphloroglucinol Intermediate: A geranyl moiety is added to complete the final structure.
The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Enzymatic Steps and Quantitative Data
Step 1: Phloroglucinol Synthesis
The biosynthesis initiates with the condensation of three molecules of malonyl-CoA to form the phloroglucinol ring. This reaction is catalyzed by phloroglucinol synthase (PhlD) , a type III polyketide synthase.
Reaction: 3 Malonyl-CoA → Phloroglucinol + 3 CO₂ + 3 CoASH
PhlD from Pseudomonas fluorescens has been expressed and characterized, providing valuable kinetic data for this initial step.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source Organism |
| Phloroglucinol Synthase (PhlD) | Malonyl-CoA | 5.6 | 10 | Pseudomonas fluorescens Pf-5 |
Step 2: Isobutyrylation
The second proposed step involves the acylation of the phloroglucinol core at the C4 position with an isobutyryl group. This reaction is likely catalyzed by an acyl-CoA dependent acyltransferase . The isobutyryl donor is isobutyryl-CoA , which is derived from the catabolism of the amino acid valine.
Reaction: Phloroglucinol + Isobutyryl-CoA → 4-Isobutyrylphloroglucinol + CoASH
Currently, there is no specific quantitative data available for the acyltransferase responsible for this transformation in this specific pathway.
Step 3: Geranylation
The final step is the prenylation of 4-isobutyrylphloroglucinol at the C2 position with a geranyl group. This electrophilic aromatic substitution is catalyzed by a prenyltransferase . The geranyl group donor is geranyl pyrophosphate (GPP) , which is synthesized through the methylerythritol phosphate (B84403) (MEP) or deoxyxylulose phosphate (DOXP) pathway from glyceraldehyde-3-phosphate and pyruvate.
Reaction: 4-Isobutyrylphloroglucinol + Geranyl Pyrophosphate → this compound + Pyrophosphate
Specific kinetic parameters for the geranyltransferase in this pathway have not yet been reported.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the enzymes of the proposed biosynthetic pathway.
Heterologous Expression and Purification of Pathway Enzymes
The genes encoding the putative acyltransferase and prenyltransferase can be identified through genome mining of the source organism, if known, or by identifying homologs from related species that produce similar compounds.
Experimental Workflow for Enzyme Expression and Purification:
Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the putative acyltransferase and prenyltransferase and clone them into an appropriate expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag).
-
Host Transformation: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a reduced temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: For soluble proteins, clarify the lysate by centrifugation and purify the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For membrane-bound prenyltransferases, the membrane fraction should be isolated by ultracentrifugation, solubilized with a suitable detergent, and then purified.
-
Purity Analysis: Analyze the purity of the protein fractions by SDS-PAGE.
Enzyme Assays
This assay measures the formation of 4-isobutyrylphloroglucinol from phloroglucinol and isobutyryl-CoA.
Reaction Mixture (100 µL):
-
50 mM Tris-HCl (pH 7.5)
-
100 µM Phloroglucinol
-
100 µM Isobutyryl-CoA
-
1-5 µg of purified acyltransferase
-
Incubate at 30°C for 30 minutes.
Reaction Termination and Product Analysis:
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with a C18 column, monitoring at a suitable wavelength (e.g., 280 nm).
-
Quantify the product peak by comparing its area to a standard curve of chemically synthesized 4-isobutyrylphloroglucinol.
This assay measures the formation of this compound from 4-isobutyrylphloroglucinol and geranyl pyrophosphate.
Reaction Mixture (100 µL):
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
100 µM 4-Isobutyrylphloroglucinol
-
100 µM Geranyl Pyrophosphate
-
1-5 µg of purified prenyltransferase (from solubilized membrane fraction if necessary)
-
Incubate at 30°C for 60 minutes.
Reaction Termination and Product Analysis:
-
Quench the reaction by extracting with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate layer to dryness.
-
Resuspend the residue in methanol.
-
Analyze by reverse-phase HPLC, and confirm the product identity by LC-MS.
-
Quantify the product peak against a standard curve.
Analytical Methods
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 280 nm.
For structural elucidation of the biosynthetic products, ¹H and ¹³C NMR spectroscopy are essential. The characteristic chemical shifts of the phloroglucinol ring protons and carbons, as well as the signals from the isobutyryl and geranyl side chains, can confirm the structure and regiochemistry of the enzymatic products.
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for further investigation into the production of this and related bioactive compounds. While the initial step of phloroglucinol formation is well-understood, the identification and characterization of the specific acyltransferase and prenyltransferase enzymes are critical next steps. The experimental protocols outlined in this guide offer a clear path for the heterologous expression, purification, and functional analysis of these putative enzymes. A complete understanding of this pathway will not only advance our knowledge of natural product biosynthesis but also open avenues for the metabolic engineering and synthetic biology-based production of valuable acylphloroglucinols for pharmaceutical applications.
In-Depth Technical Guide to 2-Geranyl-4-isobutyrylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Geranyl-4-isobutyrylphloroglucinol, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, and available biological data. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Chemical Identity
-
IUPAC Name: 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one[4]
-
Synonyms: 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol, 2-Geranyl-4-(2-methylpropanoyl)phloroglucinol[5]
Physicochemical Properties
-
Appearance: Powder[2]
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
Biological Activities and Quantitative Data
This compound is a member of the phloroglucinol (B13840) derivatives, a class of compounds known for a variety of biological activities, including antimicrobial, anticancer, anti-allergic, anti-inflammatory, and antioxidant effects. These compounds are notably found in various species of the Eucalyptus genus.[6] While specific in-depth studies on this compound are limited, preliminary data indicates its potential in antiviral and cytotoxic applications.
| Activity | Test System | Metric | Value | Reference |
| Cytotoxicity | African green monkey Vero cells | IC₅₀ | 22.5 μg/mL | [7] |
| Antiviral | HIV-1 IIIB infected human MT-4 cells | Protection against virus-induced cytopathogenicity | Data not quantified | [7] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The available information on its antiviral and cytotoxic activity references established methodologies.
Cytotoxicity Assay
The cytotoxicity of this compound against African green monkey Vero cells was assessed by measuring the reduction in viable cells after 48 hours of exposure to the compound. The neutral red dye-based method was employed for this determination.[7]
Antiviral Assay
The antiviral activity against HIV-1 IIIB was evaluated in infected human MT-4 cells. The protective effect of the compound against virus-induced cytopathogenicity was measured after 4 days using the MTT assay.[7]
Isolation from Natural Sources
This compound is a natural product that can be isolated from the herbs of Eucalyptus robusta.[2] Phloroglucinol-terpene adducts are the primary class of such compounds reported in the Eucalyptus genus.[6]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and detailed mechanisms of action for this compound have not yet been elucidated in the scientific literature. Phloroglucinol derivatives from Eucalyptus species have been noted to exhibit a range of biological activities, suggesting potential interactions with various cellular targets.[6][7][8] For instance, other phloroglucinol derivatives isolated from Eucalyptus globulus have demonstrated cytotoxic activities against various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins and caspase-3 levels.[9] Further research is required to determine if this compound acts through similar or distinct pathways.
To illustrate a hypothetical workflow for investigating the mechanism of action of a novel compound like this compound, the following logical diagram is provided.
Caption: A logical workflow for elucidating the mechanism of action of a novel bioactive compound.
Conclusion
This compound represents a promising natural product with demonstrated cytotoxic and potential antiviral activities. As a member of the pharmacologically significant phloroglucinol family from Eucalyptus, it warrants further investigation to fully characterize its biological activities, elucidate its mechanism of action, and explore its therapeutic potential. This guide summarizes the current state of knowledge and is intended to facilitate future research and development efforts.
References
- 1. CAS号:72008-03-8-2-Geranyl-4-isobutyrylphloroglucinol - this compound-科华智慧 [kehuaai.com]
- 2. This compound | CAS:72008-03-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one | C21H30O4 | CID 14282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phloroglucinol suppliers UK [ukchemicalsuppliers.co.uk]
- 6. Structural Diversity of Complex Phloroglucinol Derivatives from Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Phloroglucinol Derivatives from Eucalyptus Spp. -Natural Product Sciences | Korea Science [koreascience.kr]
- 8. Bioactive acylphloroglucinol derivatives from Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloroglucinol Derivatives from the Fruits of Eucalyptus globulus and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of 2-Geranyl-4-isobutyrylphloroglucinol: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity of 2-Geranyl-4-isobutyrylphloroglucinol is not currently available in published literature. This guide provides a comprehensive overview of the preliminary biological activities of structurally related compounds, specifically geranylated and acylated phloroglucinol (B13840) derivatives, to infer the potential therapeutic properties of the target molecule. The experimental protocols and potential mechanisms of action are based on studies of these analogous compounds.
Introduction
Phloroglucinol and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. The core structure, a 1,3,5-trihydroxybenzene, serves as a scaffold for various substitutions, leading to a wide array of pharmacological properties. The compound of interest, this compound, features two key modifications to the phloroglucinol core: a geranyl group and an isobutyryl group. The lipophilic geranyl side chain is known to enhance the bioactivity of phenolic compounds, while the acyl group can also contribute significantly to the pharmacological profile. This guide will explore the potential cytotoxic, anti-inflammatory, and antimicrobial activities of this compound by examining the established activities of its structural analogs.
Potential Biological Activities
Based on the literature for related compounds, this compound is predicted to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.
Cytotoxic Activity
Acylphloroglucinols, particularly those with prenyl or geranyl modifications, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action is often attributed to the induction of apoptosis.[2]
Table 1: Cytotoxic Activity of Representative Acylphloroglucinols
| Compound | Cell Line | IC50 (µM) | Reference |
| Hyperannulatin A | HL-60 | 3.42 | [3] |
| Hyperannulatin B | HL-60 | 1.48 | [3] |
| Olympiforin A | MDA-MB-231 (breast cancer) | 1.2 | [2] |
| Olympiforin B | K-562 (leukemia) | 24.9 | [2] |
| Attenuatumione C | SMMC7721 (hepatocellular carcinoma) | 10.12 | [4] |
| Attenuatumione C | U2OS (osteosarcoma) | 10.56 | [4] |
Anti-inflammatory Activity
Phloroglucinol derivatives have been shown to possess potent anti-inflammatory properties.[5][6][7] Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[5][6] Studies have shown that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
Table 2: Anti-inflammatory Activity of Representative Phloroglucinol Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Diacylphloroglucinol derivative | iNOS inhibition | 19.0 | [5][9] |
| Alkylated acylphloroglucinol derivative | iNOS inhibition | 19.5 | [5][9] |
| Diacylphloroglucinol derivative | NF-κB inhibition | 34.0 | [5][9] |
| Alkylated acylphloroglucinol derivative | NF-κB inhibition | 37.5 | [5][9] |
Antimicrobial Activity
Acylphloroglucinols have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[10][11] The presence of lipophilic side chains, such as the geranyl group, is believed to be crucial for their antibacterial action.[11]
Table 3: Antimicrobial Activity of Representative Acylphloroglucinols
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Uliginosin B | Enterococcus faecalis | 31.3 | [11] |
| Hyperbrasilol B | Staphylococcus aureus | 31.3 | [11] |
| Uliginosin B | Methicillin-resistant S. aureus (MRSA) | 31.3 | [11] |
| Olympiforin B | Staphylococcus aureus | 0.78-2 | [2] |
| Olympiforin B | Methicillin-resistant S. aureus (MRSA) | 1 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate potential mechanisms and workflows related to the biological activities of phloroglucinol derivatives.
Caption: General experimental workflow for assessing biological activities.
Caption: Predicted anti-inflammatory signaling pathway.
Conclusion
While direct experimental evidence for the biological activities of this compound is yet to be established, the extensive research on structurally similar geranylated and acylated phloroglucinols provides a strong foundation for predicting its therapeutic potential. The available data suggest that this compound is likely to possess significant cytotoxic, anti-inflammatory, and antimicrobial properties. Further in vitro and in vivo studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic and Antibacterial Prenylated Acylphloroglucinols from Hypericum olympicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic prenylated acylphloroglucinols from Hypericum annulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic polycyclic polyprenylated acylphloroglucinols from Hypericum attenuatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Antibacterial Activity of Acylphloroglucinols from Myrtus communis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Geranylated Phloroglucinols
Geranylated phloroglucinols are a class of phenolic compounds characterized by a 1,3,5-trihydroxybenzene (phloroglucinol) core substituted with one or more geranyl groups.[1][2] These natural products are predominantly found in plants and have garnered significant interest from the scientific community due to their diverse and potent biological activities.[3][4] Their complex structures and pharmacological potential make them attractive targets for natural product chemistry, medicinal chemistry, and drug discovery.[3] This guide provides a comprehensive review of the current literature on geranylated phloroglucinols, covering their natural sources, biosynthesis, biological activities, and the experimental methodologies used to study them.
Natural Sources and Chemical Structures
Geranylated phloroglucinols are secondary metabolites found in a variety of plant families, including Clusiaceae (Guttiferae), Hypericaceae, Myrtaceae, and Rutaceae.[1][3][4] The genera Hypericum and Garcinia are particularly rich sources of these compounds.[1][5]
The basic structure consists of a phloroglucinol (B13840) (THB) ring that is often acylated and subsequently modified with a C10 geranyl isoprenoid unit.[1][2] Further structural diversity arises from cyclization, oxidation, and additional substitutions on the phloroglucinol core or the geranyl side chain, leading to a wide array of monocyclic and polycyclic derivatives.[1][2]
Examples of Geranylated Phloroglucinols:
-
3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol: Isolated from Hypericum natalitium and Hypericum annulatum.[1][6]
-
2-Geranyloxy-1-(2-methylbutanoyl)phloroglucinol: Found in Hypericum species and exhibits antimicrobial activity.[1][4]
-
Dauphinols & 3'-methylhyperjovoinol B: Novel phloroglucinols isolated from the roots of Garcinia dauphinensis.[7]
-
Garcinialone: A polyprenylated phloroglucinol from the roots of Garcinia multiflora.[8]
Biosynthesis
The biosynthesis of the phloroglucinol core follows the polyketide pathway.[2][9] The process begins with the condensation of one acyl-CoA unit with three units of malonyl-CoA, which is catalyzed by polyketide synthase enzymes.[2][3] This is followed by decarboxylative Dieckmann cyclization to yield the core acylphloroglucinol structure.[2]
This acylphloroglucinol intermediate then undergoes electrophilic substitution by a geranyltransferase enzyme, which adds a geranyl pyrophosphate (GPP) unit to the aromatic ring, a process known as geranylation.[1][2] Subsequent enzymatic reactions, such as cyclization and oxidation, lead to the vast diversity of geranylated phloroglucinol structures observed in nature.[1]
Biological and Pharmacological Activities
Geranylated phloroglucinols exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of geranylated phloroglucinols against various cancer cell lines.[10][11] Their mechanisms of action often involve the induction of apoptosis.[10][11] For instance, certain synthetic geranylphenols derived from phloroglucinol induce apoptosis by causing nuclear condensation, depleting mitochondrial membrane potential, and activating caspases.[10][11]
| Compound | Source / Type | Target Cell Line(s) | Activity (IC₅₀) | Reference |
| Dauphinol A | Garcinia dauphinensis | A2870 (Ovarian) | 4.5 ± 0.9 µM | [1][7] |
| Hyperannulatin D | Hypericum annulatum | HL-60 (Leukemia) | 1.48 ± 0.11 µM | [6] |
| Hyperannulatin D | Hypericum annulatum | K-562 (Leukemia) | 8.21 ± 1.21 µM | [6] |
| Isogarcinol | Garcinia picrorhiza | KB (Oral), Hela S3 (Cervical) | < 10 µM | [5] |
| Garciyunnanin L | Garcinia picrorhiza | Hep G2 (Liver) | 8.02 µM | [5] |
| Garxanthochin B | Garcinia xanthochymus | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 | 14.71 - 24.43 µM | [12] |
Antimicrobial Activity
Geranylated phloroglucinols have shown significant activity against a range of pathogens, including Gram-positive bacteria and drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][13][14] The antibacterial action of some derivatives is attributed to their ability to induce membrane damage and promote the overproduction of reactive oxygen species (ROS) within the bacterial cell.[15]
| Compound | Source / Type | Target Organism(s) | Activity (MIC / MBC) | Reference |
| Geranylated Phloroglucinol (unspecified) | Hypericum erectum | S. aureus, B. subtilis | Potent antibacterial | [1] |
| Phloroglucinols 25-27 | Hypericum olympicum | Multidrug-resistant Staphylococcus | Potent MIC | [1] |
| Synthetic Derivative A5 | Synthetic | MRSA | MIC: 0.98 µg/mL; MBC: 1.95 µg/mL | [15] |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are well-documented.[16][17] They can modulate key inflammatory pathways, such as the NF-κB and AMPK/Nrf2/HO-1 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[18][19]
| Compound | Source / Type | Assay / Target | Activity (IC₅₀) | Reference |
| Prenylated Acylphloroglucinol 6 | Hypericum jovis | ICAM-1 expression | 4.0 µM | [20] |
| Prenylated Acylphloroglucinol 8 | Hypericum jovis | ICAM-1 expression | 3.2 µM | [20] |
| Prenylated Acylphloroglucinol 12 | Hypericum jovis | ICAM-1 expression | 7.7 µM | [20] |
| Diacylphloroglucinol 2 | Synthetic | iNOS inhibition | 19.0 µM | [17] |
| Diacylphloroglucinol 2 | Synthetic | NF-κB inhibition | 34.0 µM | [17] |
Other Activities
Geranylated phloroglucinols have also been associated with antiviral, antioxidant, and antiplasmodial activities.[1][13][16] For example, a phloroglucinol from Garcinia dauphinensis showed potent antiplasmodial activity against the drug-resistant Dd2 strain of Plasmodium falciparum with an IC₅₀ value of 0.8 ± 0.1 µM.[1][7]
Experimental Protocols
The study of geranylated phloroglucinols involves a multi-step process from extraction to biological evaluation.
Extraction and Isolation
A generalized workflow for the extraction and isolation of these compounds is as follows:
-
Sample Preparation: Plant material (e.g., aerial parts, roots) is dried and ground into a fine powder.[1][6]
-
Extraction: The powdered material is subjected to extraction with a series of solvents of increasing polarity, such as hexane, petroleum ether, dichloromethane, ethyl acetate, and methanol/ethanol.[1][7] This can be done by maceration or Soxhlet extraction.
-
Fractionation: The crude extract is often fractionated using techniques like liquid-liquid partitioning or column chromatography over silica (B1680970) gel.
-
Purification: Individual compounds are purified from the fractions using repeated column chromatography (e.g., silica gel, Sephadex LH-20) and often finalized with preparative High-Performance Liquid Chromatography (HPLC).[6][7]
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR; 1D and 2D) and Mass Spectrometry (MS).[1][6][7]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyprenylated Benzoylphloroglucinols Isolated from Garcinia Species and Their Cytotoxic Effects on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic prenylated acylphloroglucinols from Hypericum annulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phloroglucinols from the Roots of Garcinia dauphinensis and Their Antiproliferative and Antiplasmodial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative effect and apoptotic activity of linear geranylphenol derivatives from phloroglucinol and orcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | MDPI [mdpi.com]
- 18. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of phloroglucinol on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prenylated Acylphloroglucinols from Hypericum jovis with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Geranylated Acylphloroglucinols: A Technical Guide to 2-Geranyl-4-isobutyrylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Geranyl-4-isobutyrylphloroglucinol, a representative member of the geranylated acylphloroglucinol class of natural products. Although specific data for this exact compound is not extensively available in public literature, this document extrapolates from closely related analogues to present its probable discovery, history, methods of isolation and synthesis, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound class.
Discovery and History of Geranylated Acylphloroglucinols
Phloroglucinols are polyphenolic compounds widely distributed in nature, found in plants, microorganisms, and marine organisms.[1][2] Their basic structure is a 1,3,5-trihydroxybenzene ring, which can be substituted with various functional groups, leading to a vast array of derivatives with diverse biological activities.[1][3] Acylphloroglucinols, characterized by the presence of one or more acyl groups, represent a significant subclass.[3]
The discovery of geranylated acylphloroglucinols is intrinsically linked to the phytochemical investigation of plant genera such as Hypericum and Myrtaceae.[1][4] These compounds are biosynthesized via the polyketide pathway, where a key step involves the condensation of an acyl-CoA unit with three malonyl-CoA units.[5] Subsequent prenylation or geranylation of the acylphloroglucinol core gives rise to a multitude of structurally complex molecules.[5] While the specific discovery of this compound has not been documented, the isolation of numerous analogous compounds, such as those from Hypericum species, has spurred interest in their pharmacological properties.[6][7] These properties often include antimicrobial, anti-inflammatory, and cytotoxic activities, making them attractive candidates for drug discovery programs.[4][6][8]
Physicochemical Properties and Spectroscopic Data
The structural elucidation of geranylated acylphloroglucinols relies heavily on modern spectroscopic techniques. While specific data for this compound is not available, the following table summarizes representative data for analogous compounds, providing an expected range for its physicochemical and spectroscopic characteristics.
| Property | Representative Value/Characteristic | Source |
| Molecular Formula | C20H28O5 (Hypothetical) | N/A |
| Molecular Weight | 348.43 g/mol (Hypothetical) | N/A |
| Appearance | Colorless oil or pale yellow solid | [9] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic proton (δ 5.8-6.0), geranyl vinyl protons (δ 4.9-5.2), geranyl methyl protons (δ 1.5-1.7), isobutyryl methine proton (δ 3.0-3.5), isobutyryl methyl protons (δ 1.1-1.3) | [10][11] |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (δ 90-160), carbonyl carbons (δ 190-210), geranyl carbons (δ 16-145), isobutyryl carbons (δ 18-36) | [11] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | [12] |
| UV-Vis (MeOH, λmax nm) | 200-210 nm, 280-290 nm | [9] |
Experimental Protocols
Isolation from Natural Sources
The isolation of geranylated acylphloroglucinols typically involves solvent extraction of plant material followed by chromatographic separation.
Protocol: Bioassay-Guided Fractionation of Hypericum species
-
Extraction: Air-dried and powdered aerial parts of the plant are extracted exhaustively with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[13]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The bioactive fraction (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.[13]
-
Preparative HPLC: Fractions showing promising activity are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water or acetonitrile-water gradient to yield the pure compound.[13]
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).[9][13]
Chemical Synthesis
The chemical synthesis of this compound can be envisioned through a Friedel-Crafts acylation followed by geranylation.
Protocol: Synthesis of this compound
-
Synthesis of 2-Isobutyrylphloroglucinol: Phloroglucinol (B13840) is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene. The reaction mixture is heated to facilitate the Friedel-Crafts acylation.[8]
-
Geranylation: The resulting 2-isobutyrylphloroglucinol is then reacted with geranyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst in a suitable solvent like acetone. This C-alkylation introduces the geranyl group onto the phloroglucinol ring.
-
Purification: The final product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.[12]
Biological Activity and Mechanism of Action
Geranylated acylphloroglucinols have been reported to exhibit a range of biological activities. The combination of the lipophilic geranyl group and the acylated phloroglucinol core is believed to be crucial for their bioactivity.
Anti-inflammatory Activity
Many phloroglucinol derivatives have demonstrated potent anti-inflammatory effects.[6][8] The proposed mechanism often involves the inhibition of key inflammatory mediators.
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Potential anti-inflammatory mechanism of this compound.
The compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][14]
Antimicrobial Activity
Acylphloroglucinols are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.[15][16] The lipophilicity imparted by the geranyl and isobutyryl groups may facilitate the disruption of microbial cell membranes.
Cytotoxic Activity
Several polycyclic polyprenylated acylphloroglucinols isolated from Hypericum species have shown moderate to potent cytotoxic activity against various cancer cell lines.[6] The mechanism of action is often associated with the induction of apoptosis.
Quantitative Data on Biological Activity of Analogous Compounds
The following table summarizes the reported biological activities of structurally related geranylated and acylated phloroglucinols.
| Compound | Biological Activity | Assay | IC₅₀ / MIC (µM) | Source |
| Hyperwilsone K | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | 5.74 | [6] |
| Diacylphloroglucinol derivative | Anti-inflammatory | iNOS inhibition | 19.0 | [8] |
| Diacylphloroglucinol derivative | Anti-inflammatory | NF-κB inhibition | 34.0 | [8] |
| Olympicin A | Antibacterial | Staphylococcus aureus | MIC: ~3.5 | [16] |
| 2,4-Diacetylphloroglucinol | Antifungal | Gaeumannomyces graminis | - | [15] |
Conclusion and Future Directions
While direct experimental data on this compound is scarce, the extensive research on analogous geranylated acylphloroglucinols provides a strong foundation for predicting its chemical and biological properties. This class of compounds exhibits significant therapeutic potential, particularly in the areas of inflammation, infectious diseases, and oncology. Future research should focus on the targeted synthesis and biological evaluation of this compound to validate these predictions and elucidate its specific mechanisms of action. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its development as a potential therapeutic agent.
Workflow for Isolation and Bioactivity Screening
Caption: General workflow for the isolation and bioactivity screening of phloroglucinol derivatives.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol compounds of natural origin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative structure-activity relationship study of phloroglucinol-terpene adducts as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of bioactive polycyclic polyprenylated acylphloroglucinols from Hypericum wilsonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Four New Polyprenylated Acylphloroglucinols from Hypericum perforatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phloroglucinol(108-73-6) 1H NMR [m.chemicalbook.com]
- 11. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Polycyclic Polyprenylated Acylphloroglucinols from Hypericum himalaicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of 2-Geranyl-4-isobutyrylphloroglucinol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the total synthesis of 2-Geranyl-4-isobutyrylphloroglucinol, a member of the acylphloroglucinol class of compounds known for their diverse biological activities. The synthetic strategy presented herein involves a two-step sequence: the Friedel-Crafts acylation of phloroglucinol (B13840) followed by a regioselective geranylation. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Acylphloroglucinols are a significant class of naturally occurring phenolic compounds that exhibit a wide range of pharmacological properties. The title compound, this compound, incorporates both an isobutyryl group and a geranyl side chain on a phloroglucinol core. These structural features are often associated with interesting biological activities. The synthetic route detailed below is a robust and efficient method for accessing this target molecule for further investigation.
Synthetic Pathway Overview
The total synthesis commences with the Friedel-Crafts acylation of commercially available phloroglucinol with isobutyryl chloride. This reaction, catalyzed by aluminum chloride, selectively installs the isobutyryl group onto the phloroglucinol ring to yield 4-isobutyrylphloroglucinol. The subsequent step involves the introduction of the geranyl moiety via a Friedel-Crafts alkylation of the acylated intermediate with geraniol (B1671447) under microwave irradiation, catalyzed by silver nitrate (B79036) on silica (B1680970).
Figure 1. Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Isobutyrylphloroglucinol (Friedel-Crafts Acylation)
This procedure is adapted from the method described in US Patent 4,053,517 for the acylation of phloroglucinol.[1]
Materials:
-
Phloroglucinol (12.6 g, 0.1 mol)
-
Anhydrous aluminum trichloride (B1173362) (26.7 g, 0.2 mol)
-
Dichloromethane (B109758) (100 mL)
-
Nitromethane (12 mL)
-
Isobutyryl chloride (10.7 g, 0.1 mol)
-
Ice
-
Hydrochloric acid (concentrated)
-
Ether
-
Saturated sodium carbonate solution
Procedure:
-
Suspend phloroglucinol and anhydrous aluminum trichloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Rapidly add nitromethane dropwise with stirring.
-
Heat the mixture to 40°C for a few minutes.
-
Add isobutyryl chloride to the reaction mixture.
-
Heat the mixture to reflux for 10 minutes.
-
Cool the reaction mixture and acidify by pouring it onto ice, followed by the addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with ether to recover the product.
-
Wash the combined organic extracts with water and then extract with a saturated sodium carbonate solution.
-
After 2 hours, acidify the sodium carbonate extract and extract with hexane.
-
Dry the hexane extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-isobutyrylphloroglucinol.
Workflow for Step 1:
Figure 2. Experimental workflow for the synthesis of 4-Isobutyrylphloroglucinol.
Step 2: Synthesis of this compound (Friedel-Crafts Alkylation)
This protocol is based on a microwave-assisted geranylation of phloroglucinol derivatives.[2][3]
Materials:
-
4-Isobutyrylphloroglucinol (from Step 1)
-
Geraniol
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Conventional microwave oven
Catalyst Preparation:
-
Prepare a solution of silver nitrate in water.
-
Impregnate silica gel with the silver nitrate solution.
-
Dry the impregnated silica gel in an oven at 100-120°C for several hours until free-flowing.
Procedure:
-
In a microwave-safe vessel, mix 4-isobutyrylphloroglucinol with the prepared AgNO₃/SiO₂ catalyst.
-
Add an equimolar amount of geraniol to the mixture.
-
Place the vessel in a conventional microwave oven and irradiate in short bursts (e.g., 30-60 seconds) to control the temperature and prevent overheating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product from the silica support using a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Workflow for Step 2:
Figure 3. Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Catalyst | Conditions | Product | Yield (%) |
| 1 | Friedel-Crafts Acylation | Phloroglucinol, Isobutyryl chloride | AlCl₃ | Dichloromethane, Nitromethane, Reflux | 4-Isobutyrylphloroglucinol | Not specified in source[1] |
| 2 | Friedel-Crafts Alkylation | 4-Isobutyrylphloroglucinol, Geraniol | AgNO₃/SiO₂ | Microwave irradiation | This compound | Approx. 50% (based on similar reactions)[2] |
Table 2: Spectroscopic Data for a Related Geranylated Acylphloroglucinol
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| A Representative Geranylated Acylphloroglucinol | 5.8-6.0 (1H, s, Ar-H), 5.0-5.2 (2H, m, vinyl H), 3.2-3.4 (2H, d, Ar-CH₂), 2.0-2.2 (4H, m, allylic CH₂), 1.6-1.8 (9H, m, methyls) | 195-205 (C=O), 160-165 (Ar-C-O), 120-125 (vinyl C), 105-110 (Ar-C), 90-95 (Ar-C-H), 40-45 (acyl C), 25-30 (allylic CH₂), 15-25 (methyls) |
Note: The exact chemical shifts will vary for this compound. This table serves as a general guide for the expected regions of signals.
Conclusion
The synthetic protocol detailed in this application note provides a clear and actionable pathway for the preparation of this compound. By combining established methodologies for Friedel-Crafts acylation and a modern microwave-assisted alkylation, this approach offers an efficient route to a valuable compound for biological screening and further chemical derivatization. The provided workflows and comparative data will aid researchers in the successful synthesis and characterization of this and related acylphloroglucinol derivatives.
References
Application Notes & Protocols: Extraction of 2-Geranyl-4-isobutyrylphloroglucinol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Geranyl-4-isobutyrylphloroglucinol is a member of the phloroglucinol (B13840) class of compounds, which are known for their diverse biological activities. Phloroglucinol derivatives are found in various plant species, particularly within the genus Helichrysum. This document provides a detailed, generalized protocol for the extraction, purification, and quantification of this compound from plant material. It is important to note that this protocol is a composite based on established methods for similar phenolic compounds and may require optimization depending on the specific plant matrix.
I. Data Presentation
The efficiency of extraction can be influenced by various parameters. The following table presents hypothetical data to illustrate the effect of different extraction solvents on the yield of this compound from a hypothetical Helichrysum species.
Table 1: Hypothetical Extraction Yield of this compound using Different Solvents.
| Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Yield (mg/g of dry plant material) | Purity (%) |
| n-Hexane | Soxhlet | 60 | 6 | 1.2 | 75 |
| Dichloromethane | Maceration | 25 | 48 | 2.5 | 80 |
| Ethyl Acetate (B1210297) | Sonication | 40 | 1 | 3.1 | 85 |
| Acetone | Maceration | 25 | 48 | 2.8 | 82 |
| Ethanol | Soxhlet | 70 | 6 | 1.5 | 60 |
| Methanol (B129727) | Reflux | 65 | 4 | 1.8 | 65 |
II. Experimental Protocols
Protocol 1: Extraction of this compound
1.1. Plant Material Preparation:
-
Obtain fresh and healthy aerial parts of the selected plant species (e.g., Helichrysum sp.).
-
Wash the plant material thoroughly with distilled water to remove any dust and debris.
-
Air-dry the plant material in the shade at room temperature for 7-10 days or until it becomes brittle.
-
Grind the dried plant material into a coarse powder (particle size of 0.5-1 mm) using a mechanical grinder.[1]
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
1.2. Extraction Procedure (Maceration):
-
Weigh 100 g of the dried, powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of ethyl acetate to the flask, ensuring that the entire plant material is submerged.
-
Seal the flask and keep it on an orbital shaker at 150 rpm for 48 hours at room temperature.
-
After 48 hours, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the plant residue two more times with fresh solvent to ensure complete extraction.
-
Pool the filtrates from all three extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
Protocol 2: Purification of this compound
2.1. Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Wash the packed column with n-hexane until the silica gel is well-settled.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
-
Collect fractions of 25 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and a visualizing agent (e.g., vanillin-sulfuric acid reagent).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
3.1. Standard and Sample Preparation:
-
Prepare a stock solution of a purified standard of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Accurately weigh the purified extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.2. HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 50% A, increasing to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Diode Array Detector (DAD) set at a wavelength determined by the UV spectrum of the standard (e.g., 280 nm).
-
Column Temperature: 30°C.
3.3. Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
III. Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors influencing the efficiency of solvent extraction.
References
Application Notes & Protocols: Isolation and Purification of 2-Geranyl-4-isobutyrylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the isolation and purification of 2-Geranyl-4-isobutyrylphloroglucinol, a member of the acylphloroglucinol class of natural products. Acylphloroglucinols, particularly those derived from plant sources such as Mallotus philippensis, have garnered significant interest for their diverse biological activities. The protocols outlined below are synthesized from established methodologies for the extraction and purification of phloroglucinol (B13840) derivatives.
Introduction
This compound is a specialized metabolite found in certain plant species, notably within the Euphorbiaceae family. Phloroglucinol derivatives are known for a range of bioactivities, making their efficient isolation and purification critical for further research and development. This document details a multi-step approach involving solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for obtaining the target compound in high purity.
Data Presentation: Purification Summary
The following table summarizes the expected outcomes at each stage of the purification process. Note that yields and purity are estimates based on typical isolation procedures for analogous compounds and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material | Elution/Mobile Phase | Typical Yield (%) | Purity (%) | Analytical Method |
| Crude Extraction | Dried, powdered plant material (e.g., glandular hairs of M. philippensis) | Methanol (B129727) or Dichloromethane | 5 - 15 (of crude extract) | 1 - 5 | TLC, HPLC-UV |
| Macroporous Resin Chromatography | Crude Methanolic Extract | Stepwise gradient: Water -> Ethanol (B145695) | 20 - 40 (of enriched fraction) | 10 - 25 | HPLC-UV |
| Silica (B1680970) Gel Column Chromatography | Enriched Phloroglucinol Fraction | Gradient: Hexane (B92381) -> Ethyl Acetate (B1210297) | 30 - 50 (of semi-purified fraction) | 50 - 70 | HPLC-UV |
| Preparative HPLC | Semi-purified Fraction | Isocratic or Gradient: Acetonitrile (B52724)/Water | 40 - 60 (of pure compound) | >95 | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Extraction of Crude Phloroglucinols
This protocol describes the initial solvent extraction from the plant source. The glandular hairs of Mallotus philippensis fruits are a reported source of phloroglucinol derivatives.[1]
Materials:
-
Dried and powdered glandular hairs of Mallotus philippensis
-
Methanol (ACS grade or higher)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours.
-
Filter the mixture to separate the plant residue from the methanol extract.
-
Repeat the extraction of the residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
-
Store the crude extract at 4°C in a desiccated environment until further processing.
Protocol 2: Enrichment of Phloroglucinols using Macroporous Resin Chromatography
This step aims to separate the target compounds from highly polar or non-polar impurities.
Materials:
-
Crude methanolic extract
-
Macroporous adsorption resin (e.g., DM-130 or equivalent)
-
Chromatography column
-
Deionized water
-
Ethanol (95%)
Procedure:
-
Dissolve the crude extract in a minimal amount of 10% aqueous ethanol.
-
Pack a chromatography column with the macroporous resin and equilibrate with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.
-
Elute the phloroglucinol-enriched fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.
-
Pool the relevant fractions and concentrate using a rotary evaporator.
Protocol 3: Semi-preparative Purification by Silica Gel Column Chromatography
This protocol further purifies the enriched fraction based on polarity.
Materials:
-
Enriched phloroglucinol fraction
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Adsorb the enriched fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
-
Analyze the fractions by TLC or analytical HPLC. Combine the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions to yield a semi-purified product.
Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final step to achieve high purity of the target compound.
Materials:
-
Semi-purified fraction
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for peak shape improvement)
Procedure:
-
Dissolve the semi-purified fraction in the mobile phase.
-
Equilibrate the preparative C18 column with the chosen mobile phase (e.g., a mixture of acetonitrile and water, such as 60:40 or an optimized gradient). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Inject the sample onto the column.
-
Elute the compounds and monitor the separation at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the collected fraction, typically by rotary evaporation followed by freeze-drying, to obtain the pure compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Techniques
Caption: Logical steps in the purification of the target compound.
References
Application Note: HPLC-UV Method Development for the Quantification of 2-Geranyl-4-isobutyrylphloroglucinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Geranyl-4-isobutyrylphloroglucinol is a phloroglucinol (B13840) derivative with potential therapeutic applications. Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[1][2] This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for the determination of this compound.
Physicochemical Properties (Predicted)
A preliminary analysis of the chemical structure of this compound suggests the following properties, which are critical for method development:
| Property | Predicted Value/Characteristic | Implication for HPLC Method Development |
| Chemical Structure | Phloroglucinol core with geranyl and isobutyryl substitutions | The aromatic phloroglucinol core will exhibit strong UV absorbance. The lipophilic geranyl and isobutyryl groups will increase retention on a reversed-phase column. |
| Molar Mass | ~360.48 g/mol | |
| UV Absorbance Maximum (λmax) | Estimated to be in the range of 270-285 nm | A UV-Vis or Diode Array Detector (DAD) is suitable for detection. The optimal wavelength should be experimentally determined.[3] |
| Solubility | Likely soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724). Poorly soluble in water. | Methanol or acetonitrile are suitable solvents for preparing stock solutions. The mobile phase composition should be adjusted to ensure solubility during the chromatographic run. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended.[3] The following are suggested starting conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-19 min: 95% to 60% B19-25 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | DAD at a provisional wavelength of 275 nm (to be optimized) |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to concentrations ranging from 1 to 200 µg/mL.
Sample Preparation
-
For Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to achieve a theoretical concentration within the calibration range.
-
For Formulated Products: Extract a known quantity of the product with methanol, sonicate for 20 minutes, and centrifuge at 5000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.
Method Development and Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 2% | Intraday: 0.8%Interday: 1.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity index > 0.999 |
Visualizations
Experimental Workflow
The logical flow of the HPLC-UV method development and validation process is illustrated below.
Caption: HPLC-UV method development and validation workflow.
Logical Relationship for Method Optimization
The following diagram illustrates the key relationships and considerations during the optimization of the chromatographic method.
Caption: Key relationships in HPLC method optimization.
References
Application Notes and Protocols for LC-MS/MS Analysis of 2-Geranyl-4-isobutyrylphloroglucinol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Geranyl-4-isobutyrylphloroglucinol is a member of the acylphloroglucinol class of compounds, which are known for their diverse biological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Analysis of this compound
This section outlines a sensitive and selective method for the quantification of this compound in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and LC-MS/MS for detection.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 333.2 | 195.1 | 25 |
| This compound (Qualifier) | 333.2 | 125.0 | 35 |
| Internal Standard (e.g., Resorcinol) | 109.0 | 81.0 | 20 |
Table 3: Method Validation Summary (Illustrative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 103.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 10% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by Internal Standard |
Experimental Protocols
Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol describes the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
Internal Standard (IS) spiking solution (e.g., Resorcinol (B1680541) in methanol)
-
Ethyl acetate
-
0.1 M Hydrochloric acid
-
Nitrogen gas evaporator
-
Reconstitution solution (50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Procedure:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Create a sequence table including calibration standards, quality control samples, and unknown samples.
-
Inject 10 µL of each sample.
-
Acquire data using the MRM transitions specified in Table 2.
-
Process the data using the appropriate software to determine the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the unknown samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathway Modulation
Phloroglucinol derivatives have been reported to influence various cellular signaling pathways. While the specific effects of this compound require further investigation, a potential mechanism of action could involve the modulation of pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.
Discussion and Troubleshooting
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard is ideal, but a structurally similar compound like resorcinol can also be effective. It is crucial to evaluate matrix effects during method validation by analyzing samples from at least six different sources.
-
Metabolite Interference: Be aware of potential metabolites that may have similar structures and fragmentation patterns. Chromatographic separation should be optimized to resolve the parent compound from any potential interferences.
-
Sample Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
These application notes provide a comprehensive framework for the LC-MS/MS analysis of this compound in biological samples. The provided protocols and parameters should be validated in the specific laboratory setting to ensure robust and reliable results for research and drug development applications.
Application Notes and Protocols: 1H and 13C NMR Spectral Data for 2-Geranyl-4-isobutyrylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed compilation of predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the natural product 2-Geranyl-4-isobutyrylphloroglucinol. Due to the absence of a complete, published experimental dataset for this specific molecule, the spectral assignments presented herein are derived from the comprehensive analysis of structurally analogous geranylated and acylated phloroglucinol (B13840) derivatives found in the scientific literature.[1][2][3] This application note also includes a standardized protocol for the acquisition of NMR data suitable for the structural elucidation of such compounds and a workflow diagram for the general process of natural product characterization using NMR spectroscopy.
Introduction
Acylphloroglucinols are a class of phenolic compounds characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with one or more acyl groups. Many natural products in this family are also prenylated or geranylated, leading to a wide diversity of structures with significant biological activities.[1] this compound is a representative member of this class, and its detailed structural characterization is crucial for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules. This document serves as a practical guide for researchers working on the isolation and characterization of similar natural products.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of published data for closely related compounds, including various geranylated acylphloroglucinols isolated from the Hypericum genus.[1][4][5][6] The assignments are presented for the phloroglucinol core, the geranyl substituent, and the isobutyryl substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| Phloroglucinol Core | |||
| 5-H | ~ 5.90 | s | |
| 1-OH, 3-OH, 4-OH | ~ 9.0 - 13.0 | br s | |
| Geranyl Moiety | |||
| 1'-H₂ | ~ 3.20 | d | 7.0 |
| 2'-H | ~ 5.25 | t | 7.0 |
| 4'-H₂ | ~ 2.10 | m | |
| 5'-H₂ | ~ 2.05 | m | |
| 6'-H | ~ 5.10 | t | 7.0 |
| 8'-H₃ | ~ 1.75 | s | |
| 9'-H₃ | ~ 1.65 | s | |
| 10'-H₃ | ~ 1.60 | s | |
| Isobutyryl Moiety | |||
| 2''-H | ~ 3.50 | sept | 6.8 |
| 3''-H₃ | ~ 1.20 | d | 6.8 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)
| Position | Predicted δ (ppm) |
| Phloroglucinol Core | |
| 1 | ~ 160.0 |
| 2 | ~ 105.0 |
| 3 | ~ 162.0 |
| 4 | ~ 108.0 |
| 5 | ~ 95.0 |
| 6 | ~ 162.0 |
| Geranyl Moiety | |
| 1' | ~ 22.0 |
| 2' | ~ 122.0 |
| 3' | ~ 138.0 |
| 4' | ~ 40.0 |
| 5' | ~ 26.5 |
| 6' | ~ 124.0 |
| 7' | ~ 132.0 |
| 8' | ~ 25.7 |
| 9' | ~ 17.7 |
| 10' | ~ 16.0 |
| Isobutyryl Moiety | |
| 1'' (C=O) | ~ 210.0 |
| 2'' | ~ 38.0 |
| 3'' | ~ 19.5 |
Experimental Protocols
The following is a general protocol for the acquisition of NMR data for a geranylated acylphloroglucinol derivative.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 s.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 64k data points, 1024-4096 scans, relaxation delay of 2 s.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel natural product using NMR spectroscopy.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2-Geranyl-4-isobutyrylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Geranyl-4-isobutyrylphloroglucinol is a naturally occurring phloroglucinol (B13840) derivative that holds potential as an anti-inflammatory agent. Phloroglucinols and their derivatives are known to possess a range of biological activities, and evaluating their specific effects on inflammatory pathways is crucial for drug discovery and development. These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize the anti-inflammatory properties of this compound. The protocols detailed below are designed for use in a standard cell culture and molecular biology laboratory.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the anti-inflammatory assays of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | NO Inhibition (%) | IC50 (µM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Reduction of Reactive Oxygen Species (ROS) in Stimulated Macrophages
| Concentration of this compound (µM) | ROS Reduction (%) | IC50 (µM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Concentration of this compound (µM) | Inhibition (%) | IC50 (µM) |
| TNF-α | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IL-6 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IL-1β | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 (murine macrophage cell line)
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10^5 cells/well for a 96-well plate and allow them to adhere overnight.[1]
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, for the desired time period (e.g., 24 hours for NO and cytokine assays).
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[1][2][3]
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
96-well microplate reader.
Protocol:
-
After the 24-hour incubation with the compound and LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4][5][6]
Materials:
-
DCFH-DA stock solution (10 mM in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate and treat with this compound and a stimulating agent (e.g., LPS or H2O2) for the desired time.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in serum-free DMEM.[7]
-
Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[4][5][6]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[4][6]
-
Calculate the percentage of ROS reduction compared to the stimulated control.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader.
Protocol:
-
Collect the cell culture supernatants after treatment with the compound and LPS.
-
Centrifuge the supernatants to remove any cell debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[8][9][10][11][12][13] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and potential inhibition.
Caption: Overview of MAPK signaling pathways in inflammation.
References
- 1. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-6 transiently promotes proliferation of osteoclast precursors and stimulates the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of p38 MAPK signaling in chondrocyte cultures results in enhanced osteogenic differentiation of perichondral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNF-alpha neutralizing antibody blocks thermal sensitivity induced by compound 48/80-provoked mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing recombinant interleukin-6 production yield by fermentation optimization, two-step denaturing, and one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Geranyl-4-isobutyrylphloroglucinol (Sampsonione F) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Geranyl-4-isobutyrylphloroglucinol, also known as Sampsonione F, is a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products with diverse biological activities. This document provides detailed application notes and protocols for the use of Sampsonione F in cell culture experiments, with a primary focus on its role in inhibiting adipogenesis and its potential as a cytotoxic agent against cancer cells.
I. Biological Activity and Mechanism of Action
Anti-Adipogenic Effects:
Sampsonione F has been demonstrated to be a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1][2] This inhibitory effect is particularly relevant in the context of obesity research. The primary mechanism of action involves the activation of the p53 signaling pathway.[1][2] Activation of p53 leads to the upregulation of p27, a cyclin-dependent kinase inhibitor, which in turn arrests the cell cycle in the G1/S phase during the critical mitotic clonal expansion (MCE) stage of adipocyte differentiation.[1][2] This disruption of MCE effectively halts the differentiation process. Consequently, the expression of key adipogenic transcription factors such as C/EBPβ, C/EBPα, and PPARγ, as well as downstream markers of mature adipocytes like FABP4 and FAS, is significantly decreased in a dose-dependent manner.[1][2]
Potential Anti-Cancer Activity:
While specific studies on the anti-cancer effects of Sampsonione F are limited, the broader class of polyprenylated acylphloroglucinols has shown cytotoxic activity against a range of human cancer cell lines. This suggests that Sampsonione F may also possess anti-proliferative and pro-apoptotic properties in various cancer contexts. Further investigation into this area is warranted.
II. Data Presentation
Table 1: Reported IC50 Value of Sampsonione F in 3T3-L1 Preadipocytes
| Cell Line | Assay | IC50 (µM) | Reference |
| 3T3-L1 | Adipogenesis Inhibition | 11.30 | [3] |
Note: IC50 values for cytotoxicity against various cancer cell lines are not yet specifically reported for Sampsonione F. However, related compounds in the polyprenylated acylphloroglucinol class have demonstrated activity.
III. Experimental Protocols
A. Preparation of Sampsonione F Stock Solution
For cell culture experiments, it is recommended to prepare a concentrated stock solution of Sampsonione F in a sterile, cell culture-grade solvent.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for dissolving Sampsonione F and other polyprenylated acylphloroglucinols.
-
Procedure:
-
Weigh out the desired amount of Sampsonione F powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
B. Protocol for Inhibition of Adipogenesis in 3T3-L1 Preadipocytes
This protocol is based on the established methods for 3T3-L1 cell differentiation and the findings regarding Sampsonione F's mechanism of action.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (Growth Medium)
-
Differentiation Medium (DM): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): Growth Medium supplemented with 10 µg/mL insulin.
-
Sampsonione F stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium, changing the medium every 2 days, until they are 100% confluent.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium (DM).
-
Sampsonione F Treatment: Add Sampsonione F to the DM at various final concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Medium Change (Day 2): After 48 hours, replace the DM containing Sampsonione F with Insulin Medium (IM) also containing the respective concentrations of Sampsonione F.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the IM with Growth Medium containing the respective concentrations of Sampsonione F. Change the medium every 2 days.
-
Assessment of Adipogenesis (Day 8-10):
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490 nm.
-
-
C. Protocol for Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of Sampsonione F on both 3T3-L1 cells and various cancer cell lines.
Materials:
-
Cells of interest (e.g., 3T3-L1, cancer cell lines)
-
Appropriate cell culture medium
-
Sampsonione F stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Sampsonione F (e.g., a range from 1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
D. Protocol for Western Blot Analysis
This protocol allows for the investigation of changes in protein expression levels, such as those in the p53 pathway, in response to Sampsonione F treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p27, anti-C/EBPα, anti-PPARγ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
IV. Visualizations
References
Application Notes and Protocols: 2-Geranyl-4-isobutyrylphloroglucinol as a Potential Chemical Probe in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 2-Geranyl-4-isobutyrylphloroglucinol as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of the broader class of geranylated phloroglucinols and are intended to serve as a guide for potential research applications.
Introduction
This compound, also known as Sphaerophorol, belongs to the family of geranylated phloroglucinols. This class of natural products has garnered significant interest in the scientific community due to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] These characteristics suggest that this compound holds promise as a chemical probe for elucidating fundamental biological processes and for identifying novel therapeutic targets.
A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein or pathway. The diverse bioactivities of geranylated phloroglucinols make them attractive candidates for development into such probes. This document outlines potential applications, hypothetical experimental protocols, and conceptual signaling pathways to guide the investigation of this compound in a research setting.
Potential Applications as a Chemical Probe
Based on the activities of related compounds, this compound could be explored as a chemical probe in the following areas:
-
Antimicrobial Research: To investigate mechanisms of bacterial growth inhibition and to identify novel antibacterial targets. A geranylated compound from H. erectum has shown potent activity against S. aureus and B. subtilis.[1]
-
Cancer Biology: To probe signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis. Synthetic geranylphenol derivatives have demonstrated cytotoxic and apoptotic effects on various cancer cell lines.[2]
-
Anti-inflammatory Studies: To explore the molecular targets and pathways involved in inflammation. Phloroglucinol (B13840) derivatives are known to possess anti-inflammatory properties.[3][4]
Data Presentation: Biological Activities of Related Geranylated Phloroglucinols
The following tables summarize the reported biological activities of compounds structurally related to this compound. This data provides a basis for hypothesizing its potential efficacy and starting concentrations for experimental design.
Table 1: Antibacterial and Antifungal Activity of a Geranylated Phloroglucinol
| Compound Class | Organism | Activity | Reference |
| Geranylated Acylphloroglucinol | Staphylococcus aureus | Potent Antibacterial Agent | [1] |
| Geranylated Acylphloroglucinol | Bacillus subtilis | Potent Antibacterial Agent | [1] |
| Acylphloroglucinol from H. calycinum | Cladosporium cucumerinum | Antifungal Action | [1] |
Table 2: Antiproliferative Activity of Synthetic Geranylphenol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Activity | Reference |
| Compound 12 | MCF-7, PC-3 | Not specified | Induces apoptosis, changes in mitochondrial membrane permeability | [2] |
| Compound 13 | MCF-7, PC-3 | Not specified | Induces apoptosis, changes in mitochondrial membrane permeability | [2] |
| Compound 17 | Various cancer cell lines | Not specified | Induces apoptosis | [2] |
| Compound 21 | Various cancer cell lines | Not specified | Cytotoxic activity | [2] |
| Compound 22 | Various cancer cell lines | Not specified | Cytotoxic activity | [2] |
| Compound 25 | Various cancer cell lines | Not specified | Cytotoxic activity | [2] |
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the potential of this compound as a chemical probe.
Protocol for Assessing Antibacterial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Bacterial Culture: Inoculate the bacterial strains in MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in MHB in a 96-well plate. The final concentrations should range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Evaluating Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be investigated using this compound as a chemical probe.
References
- 1. scielo.br [scielo.br]
- 2. Antiproliferative effect and apoptotic activity of linear geranylphenol derivatives from phloroglucinol and orcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Geranyl-4-isobutyrylphloroglucinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Geranyl-4-isobutyrylphloroglucinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation of phloroglucinol (B13840) with isobutyryl chloride, followed by a geranylation reaction. The order of these steps can be crucial for achieving the desired isomer and maximizing yield.
Q2: What are the key challenges in this synthesis?
A2: Key challenges include controlling the regioselectivity of both the acylation and geranylation steps to obtain the desired 2,4-disubstituted product, preventing polysubstitution, minimizing side reactions such as O-alkylation, and purification of the final product from a mixture of isomers and byproducts.
Q3: Are there any alternative or "greener" synthetic approaches?
A3: Yes, research has explored microwave-assisted synthesis for the geranylation of phloroglucinol, which can reduce reaction times and improve yields.[1][2] The use of reusable solid acid catalysts for acylation is another approach to make the process more environmentally friendly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acylated Product | - Inactive catalyst- Insufficient reaction time or temperature- Poor quality of isobutyryl chloride or phloroglucinol- Substrate decomposition | - Use freshly opened or purified reagents and catalyst.- Optimize reaction time and temperature; monitor reaction progress by TLC.- Consider using a milder catalyst or different solvent system.[3] |
| Formation of Multiple Isomers | - Lack of regioselectivity in the Friedel-Crafts reaction. The hydroxyl groups of phloroglucinol are all activating and ortho-, para-directing. | - Employ a protecting group strategy to block certain positions on the phloroglucinol ring before acylation or geranylation.- Carefully control reaction temperature; lower temperatures often favor the formation of a specific isomer. |
| Low Yield of Geranylated Product | - Poor reactivity of the acylated phloroglucinol.- Side reactions such as O-geranylation.- Decomposition of geraniol (B1671447) or geranyl bromide. | - Use a suitable catalyst for C-alkylation, such as BF₃·OEt₂ or AgNO₃ on silica.[1]- Optimize the solvent and temperature to favor C-alkylation over O-alkylation.- Add the geranylating agent slowly to the reaction mixture. |
| Product Decomposition during Workup/Purification | - The phloroglucinol core is sensitive to strong acids, bases, and oxidation. | - Use mild workup conditions, such as a buffered aqueous solution.- Employ purification techniques that minimize exposure to harsh conditions, like flash column chromatography with a suitable solvent system. |
| Difficulty in Removing Solvent | - Use of high-boiling point solvents like nitrobenzene (B124822) can lead to product decomposition during removal. | - Opt for lower-boiling point solvents like dichloromethane (B109758) or consider solvent-free reaction conditions where applicable.[3][4] |
Experimental Protocols
Protocol 1: Stepwise Synthesis via Acylation then Geranylation
This protocol is a plausible route based on established organic chemistry principles and published methods for analogous compounds.
Step 1: Friedel-Crafts Acylation of Phloroglucinol
-
Reagents: Phloroglucinol, Isobutyryl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add isobutyryl chloride dropwise.
-
After 15 minutes, add a solution of phloroglucinol in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-isobutyrylphloroglucinol.
-
Step 2: Geranylation of 4-Isobutyrylphloroglucinol
-
Reagents: 4-Isobutyrylphloroglucinol, Geranyl bromide, Boron trifluoride diethyl etherate (BF₃·OEt₂), Dry DCM.
-
Procedure:
-
Dissolve 4-isobutyrylphloroglucinol in dry DCM and cool to 0 °C.
-
Add BF₃·OEt₂ dropwise to the solution.
-
Add a solution of geranyl bromide in dry DCM dropwise and stir at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Phloroglucinol Acylation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| AlCl₃ | Nitrobenzene/CS₂ | Room Temp. | - | Low (decomposition issues) | [3] |
| Silica Sulfuric Acid (SSA) | Solvent-free (ultrasound) | 60 | 0.25-0.33 | 95 (for diacetylphloroglucinol) | [4] |
| CuSO₄·5H₂O | Ethyl acetate | Room Temp. | 8-23 | Good to Excellent (for diacetylphloroglucinol) | [4] |
Table 2: Conditions for Geranylation of Phloroglucinol
| Catalyst | Support | Method | Time | Reported Yield (%) | Reference |
| AgNO₃ | Silica (SiO₂) | Microwave | 5 min | ~50 | [1][2] |
| Lewis Acids (general) | - | Conventional | - | Variable | [5] |
Visualizations
Caption: Stepwise synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Analysis of 2-Geranyl-4-isobutyrylphloroglucinol by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 2-Geranyl-4-isobutyrylphloroglucinol. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the HPLC analysis of this compound and other related hydrophobic phloroglucinol (B13840) derivatives.
Q1: Why is my peak for this compound showing significant tailing?
A1: Peak tailing for phenolic compounds like phloroglucinol derivatives is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the polar hydroxyl groups of the analyte, causing tailing.
-
Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid.[1] This suppresses the ionization of the silanol groups, reducing these secondary interactions.[1] Using a modern, end-capped column where these residual silanols are chemically deactivated is also highly recommended.[1]
-
-
Column Contamination: Strongly retained impurities from previous injections can create active sites on the column, leading to peak tailing.
-
Solution: Implement a robust column washing procedure after each analytical batch. Using a guard column can protect the analytical column from strongly retained sample components.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte itself, affecting peak shape.
-
Solution: Use a buffer to maintain a consistent pH throughout the analysis.[1]
-
Q2: I am observing poor resolution between my analyte and other components in the sample matrix. What can I do?
A2: Achieving adequate resolution is critical for accurate quantification. If you are experiencing co-elution or poor separation, consider the following optimization strategies:
-
Modify Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity.
-
Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the elution order and improve resolution due to different solvent properties.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over the course of the run, can sharpen peaks and improve the separation of complex mixtures.[2]
-
Alternative Stationary Phase: If resolution issues persist on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano (CN) column, which may offer different interactions with your analyte.[1][3]
Q3: My retention time is drifting between injections. What is causing this instability?
A3: Retention time stability is crucial for reliable peak identification. Drifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Increase the column equilibration time before each injection to ensure a stable starting condition.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile organic solvent can lead to changes in retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.
-
Q4: The backpressure in my HPLC system is unusually high. What should I check?
A4: High backpressure can damage the pump and column. The most common causes include:
-
Column or Frit Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column inlet frit.
-
Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, try back-flushing the column (disconnect it from the detector first).
-
-
Precipitated Buffers: If using a buffered mobile phase, ensure the buffer is soluble in the highest organic concentration of your gradient.
-
Solution: Flush the system with a high percentage of the aqueous phase (without the buffer) to dissolve any precipitated salts.
-
-
Blockage in the System: Kinked tubing or a blocked in-line filter can also lead to high pressure.
-
Solution: Systematically check each component of the flow path for blockages.
-
Experimental Protocols
Due to the hydrophobic nature of the geranyl and isobutyryl groups, this compound is expected to be well-retained on a reversed-phase column. The following protocols provide a starting point for method development.
Protocol 1: Gradient Method for Complex Samples
This method is based on a validated procedure for a structurally similar acylphloroglucinol derivative and is suitable for resolving the analyte from a complex matrix.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 54% B over 20 min, then to 100% B in 3 min, hold for 12 min[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[4] |
| Detector | DAD at 270 nm[4] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: For bulk drug substance, dissolve a known quantity in methanol to achieve a concentration within the calibration range. For formulated products or natural extracts, perform a suitable extraction with methanol, sonicate for 15 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.[4]
Protocol 2: Isocratic Method for Routine Analysis
This method is adapted from procedures for other phloroglucinol derivatives and is suitable for quality control where the separation from impurities is less complex.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) with 0.02% Formic Acid[5] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C[6] |
| Detector | DAD at 265 nm[7] |
Data Presentation: Comparative HPLC Conditions
The following table summarizes various HPLC conditions used for the analysis of phloroglucinol and its derivatives, which can be used as a reference for method optimization.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Phloroglucinol | Inertsil ODS 3V C18 (250x4.6mm, 5µm) | Buffer:Acetonitrile (90:10) | 1.0 | 265 | 3.8 | [7] |
| Phloroglucinol | Zorbax SB-CN (250x4.6mm, 5µm) | 0.5 g/L H₃PO₄ in Water | 1.5 | 220 | 4.9 | [3] |
| Phloroglucinol & Trimethylphloroglucinol | C18 YMC (150x4.6mm, 3µm) | Acetonitrile:Water (80:20) | 0.8 | 265 | 2.4 (PHG), 3.7 (TPHG) | [8] |
| 2,4-(1-Keto-hexyl) phloroglucinol | C18 (250x4.6mm, 5µm) | Gradient: ACN/0.1% Formic Acid | 1.0 | 270 | Analyte specific | [4] |
| Phloroglucinol | Diamonsil C18 (150x4.6mm, 5µm) | Methanol:Water (80:20) + 0.02% Formic Acid | 0.5 | MS/MS | 2.78 | [6] |
Visualization of Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows for the HPLC analysis of this compound.
Caption: Workflow for HPLC Method Development.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation of Phloroglucinol, trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Geranyl-4-isobutyrylphloroglucinol
For researchers, scientists, and drug development professionals working with 2-Geranyl-4-isobutyrylphloroglucinol, its lipophilic nature presents a significant hurdle in achieving effective dissolution for in vitro and in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the inherent solubility characteristics of this compound?
A1: this compound is a polyprenylated acylphloroglucinol, a class of compounds known for their significant lipophilicity and, consequently, poor aqueous solubility. Computational studies on similar acylphloroglucinols confirm their lipophilic nature.[1][2] This means the compound will readily dissolve in nonpolar organic solvents but will be challenging to dissolve in aqueous solutions like water or buffers.
Q2: Why is my compound not dissolving in aqueous buffers?
A2: The molecular structure of this compound contains a large, nonpolar geranyl group and an isobutyryl group, which contribute to its overall hydrophobicity. These nonpolar regions do not interact favorably with the polar water molecules in aqueous buffers, leading to insolubility.
Q3: Is Dimethyl Sulfoxide (DMSO) a good solvent for this compound?
A3: Yes, DMSO is a powerful aprotic solvent that is commonly used to dissolve lipophilic compounds for biological assays. It is expected to be an effective solvent for this compound, allowing for the preparation of high-concentration stock solutions.
Q4: Can I use ethanol (B145695) to dissolve the compound?
A4: Ethanol is a polar protic solvent that can also be used to dissolve many lipophilic compounds. While it may be effective, its solvating power for highly lipophilic substances might be less than that of DMSO. It is often used as a co-solvent with aqueous solutions.
Q5: What are cyclodextrins and can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[3][4][5][6][7] This is a common strategy to improve the solubility and bioavailability of poorly soluble drugs.
Troubleshooting Guides
Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit, and the percentage of DMSO is too low to maintain its solubility.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Protocols:
-
Protocol 1: Optimizing DMSO Concentration:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
When diluting into your aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. Start with a final DMSO concentration of 0.5% and incrementally increase it, if your experimental system allows, to find the lowest effective concentration that prevents precipitation.
-
Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound.
-
-
Protocol 2: Utilizing a Co-solvent System:
-
Dissolve this compound in a mixture of ethanol and your aqueous buffer.
-
Experiment with different ratios of ethanol to buffer (e.g., 10:90, 20:80) to find the optimal ratio that dissolves the compound at the desired concentration without compromising your experiment.
-
Issue 2: Difficulty in preparing a sufficiently concentrated aqueous solution for an experiment.
For some applications, a purely organic solvent stock is not suitable, and a higher concentration in an aqueous-based medium is required.
Solution Workflow:
Caption: Strategies for preparing concentrated aqueous solutions.
Detailed Protocols:
-
Protocol 3: Cyclodextrin Inclusion Complexation:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize hydrophobic drugs.
-
Prepare an aqueous solution of HP-β-CD at a concentration several-fold higher than your target compound concentration (e.g., 10-50 mM).
-
Add the powdered this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.
-
-
Protocol 4: Formulation with Surfactants:
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 or Cremophor® EL.
-
Prepare a dilute aqueous solution of the surfactant (e.g., 0.1 - 1% v/v).
-
Add the this compound to the surfactant solution.
-
Use sonication or vigorous stirring to aid in the dissolution and formation of micelles that encapsulate the compound.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Poor | Highly insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poor | Similar to water, precipitation is likely. |
| Ethanol | Polar Protic | Moderate to Good | Can be used as a primary solvent or co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Recommended for preparing high-concentration stock solutions. |
| Methanol | Polar Protic | Moderate | Similar to ethanol. |
| Acetone | Polar Aprotic | Good | Can be used as a solvent for extraction and some assays. |
| Chloroform | Nonpolar | Excellent | Suitable for extraction but not for biological assays. |
Table 2: Properties of Common Solvents for Dissolving Lipophilic Compounds
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes for Biological Assays |
| Water | 18.02 | 100.0 | 80.1 | Ideal for biological systems but a poor solvent for this compound. |
| Ethanol | 46.07 | 78.4 | 24.5 | Generally well-tolerated at low concentrations. |
| DMSO | 78.13 | 189.0 | 47.2 | Can have biological effects at higher concentrations. |
| Methanol | 32.04 | 64.7 | 32.7 | Can be toxic to cells. |
Experimental Workflow Visualization
Caption: General workflow for preparing solutions for biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Computable properties of selected monomeric acylphloroglucinols with anticancer and/or antimalarial activities and first-approximation docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 2-Geranyl-4-isobutyrylphloroglucinol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Geranyl-4-isobutyrylphloroglucinol and related geranylated acylphloroglucinols. Inconsistent results in bioassays can be a significant challenge; this guide aims to address common issues to enhance reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related compounds?
A1: this compound belongs to the class of phloroglucinol (B13840) derivatives, which are known for a wide range of biological activities. While specific data on this compound is limited, related phloroglucinols and their derivatives have demonstrated antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic properties.[1] Geranylated phloroglucinols, in particular, have shown interesting antifungal and cytotoxic activities.[2][3]
Q2: What are the key signaling pathways potentially modulated by phloroglucinol derivatives?
A2: Phloroglucinol and its derivatives have been shown to influence several cellular signaling pathways. Notably, phloroglucinol can enhance anagen signaling by upregulating the AKT/GSK3β/β-Catenin pathway.[4] It has also been implicated in activating the cis-zeatin (B600781) and brassinolide (B613842) signaling pathways in certain biological systems.[5] Furthermore, some derivatives can induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells through the upregulation of GRP78 and CHOP.[6]
Q3: What are the solubility and stability characteristics of this compound?
A3: As a geranylated and isobutyrylated derivative of phloroglucinol, this compound is expected to be significantly more lipophilic than the parent phloroglucinol molecule. Therefore, it will likely have poor water solubility and should be dissolved in an appropriate organic solvent, such as DMSO or ethanol, for in vitro bioassays. The stability of phloroglucinol derivatives can be affected by factors such as pH, light, and temperature. Phloroglucinol itself is susceptible to degradation under oxidative and alkaline conditions.[7] It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Bioassay Results
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Due to its lipophilic nature, this compound may precipitate in aqueous culture media. Visually inspect wells for precipitates. Increase the final solvent concentration (typically ≤0.5% DMSO) or use a solubilizing agent. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of stock solutions before dilution. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling. Check for cell clumping. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. Avoid using the outer wells of the plate for treatments or fill them with sterile media/PBS. |
Issue 2: Poor or No Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration may be outside the tested range. Perform a broad-range dose-finding study (e.g., from nanomolar to high micromolar) to identify the active range. |
| Compound Instability | The compound may be degrading in the culture medium over the incubation period. Minimize exposure to light. Consider shorter incubation times or replenishing the compound during long-term assays. A stability study of the compound in the specific assay medium can be performed using HPLC.[7][8] |
| Cell Line Insensitivity | The chosen cell line may not express the target of the compound or have relevant signaling pathways. Use a positive control compound known to elicit a response in your chosen cell line and assay. Consider screening a panel of cell lines. |
| Assay Interference | Phenolic compounds can interfere with certain assay readouts (e.g., fluorescence, absorbance).[9] Run a cell-free control with the compound and assay reagents to check for direct interference. |
Issue 3: Discrepancies Between Different Bioassays
| Possible Cause | Troubleshooting Step |
| Different Biological Endpoints | Different assays measure different cellular events (e.g., cytotoxicity vs. antioxidant activity). A compound can be bioactive in one assay but not another. Acknowledge the specific endpoint of each assay. |
| Assay-Specific Interference | The compound may interfere with the chemistry of one assay but not another. For example, as a phenolic compound, it may have redox-active properties that interfere with assays measuring oxidative stress.[9] Use multiple assays with different detection methods to confirm a biological activity. |
| Time-Dependent Effects | The compound's effect may be time-dependent. A short-term cytotoxicity assay may yield different results from a long-term proliferation assay. Conduct time-course experiments to understand the kinetics of the cellular response. |
Quantitative Data for Phloroglucinol Bioactivity
The following data is for the parent compound, phloroglucinol, and should be used as a reference point for designing experiments with this compound.
Table 1: Antioxidant Activity of Phloroglucinol
| Assay | Cell Line | Stressor | Phloroglucinol Concentration (µg/mL) | Effect | Reference |
| Cell Viability | LLC-PK1 | AAPH | 10 - 100 | Dose-dependent increase in cell viability | [10] |
| Lipid Peroxidation | LLC-PK1 | AAPH | 10 - 100 | Dose-dependent decrease in lipid peroxidation | [10] |
| Cell Viability | WI-38 | H₂O₂ | 10 - 100 | Attenuated H₂O₂-induced senescence | [10] |
| Cell Viability | Cells treated with SNP | SNP | 100 | Increased cell viability to 80.1% | [10] |
| Lipid Peroxidation | Cells treated with SNP | SNP | 100 | Decreased lipid peroxidation | [10] |
Table 2: Toxicity of Phloroglucinol in Various Organisms
| Organism | Endpoint | Concentration (µg/mL) | Result | Reference |
| Artemia salina | 24h Survival | 100 | 1.7% survival (extremely larvicidal) | |
| Daphnia magna | 24h LC₅₀ | 68.91 | - | |
| Daphnia magna | 72h LC₅₀ | 60.25 | - | |
| Lactuca sativa (Lettuce) | Seed Germination | 1000 | 53.3% germination rate | |
| Lactuca sativa (Lettuce) | Seed Germination | 5000 | 0% germination rate (lethal) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance (media only) and calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate and allow cells to attach overnight.
-
Compound Loading: Wash the cells with PBS and incubate with various concentrations of this compound and the probe DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and add a solution of AAPH (a peroxyl radical generator) to all wells except the negative control.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage inhibition of radical formation for each concentration of the compound relative to the control.
Visualizations
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting common issues in bioassays.
Caption: The AKT/GSK3β/β-Catenin signaling pathway influenced by phloroglucinol.[4]
Caption: A diagram illustrating the potential antioxidant mechanisms of phloroglucinol derivatives.
References
- 1. Recent advances in the synthesis of natural products containing the phloroglucinol motif - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Biotransformation of geranylated- and acetylated-phloroglucinols by Gibberella fujikuroi into molecules with increased antifungal activity against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phloroglucinol Enhances Anagen Signaling and Alleviates H2O2-Induced Oxidative Stress in Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol Promotes Fucoxanthin Synthesis by Activating the cis-Zeatin and Brassinolide Pathways in Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phloroglucinol derivative MCPP induces cell apoptosis in human colon cancer | Semantic Scholar [semanticscholar.org]
- 7. ijrpns.com [ijrpns.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Refining dosage and administration for in vivo studies with 2-Geranyl-4-isobutyrylphloroglucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Geranyl-4-isobutyrylphloroglucinol in in vivo studies.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for in vivo studies with this compound?
Table 1: Dosage Recommendations for Related Compounds (for reference)
| Compound | Animal Model | Route of Administration | Dosage Range | Source |
| Geraniol | Rat | Oral | 200 mg/kg | [1] |
| Phlorotannins | Rat | Intravenous | 10 mg/kg |
Disclaimer: The information in Table 1 is for informational purposes only and is based on different, though related, compounds. Researchers must conduct their own dose-finding studies for this compound.
2. How should I formulate this compound for in vivo administration?
Like many natural phloroglucinol (B13840) derivatives, this compound is expected to have poor water solubility. Therefore, an appropriate formulation is critical for achieving adequate bioavailability. The choice of formulation will depend on the intended route of administration.
Table 2: Formulation Strategies for Poorly Soluble Compounds
| Formulation Approach | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 300/400). | Simple to prepare. | Can cause precipitation upon injection; potential for solvent toxicity at higher concentrations. |
| Lipid-based formulations | Solutions or suspensions in oils (e.g., corn oil, sesame oil), or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability. | May require specialized formulation expertise; potential for vehicle effects on the experiment. |
| Surfactant-based formulations | Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the compound. | Can improve solubility and stability. | Potential for surfactant-induced toxicity or immune responses. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure compound stabilized by surfactants or polymers. | Increased surface area can improve dissolution rate and bioavailability. | Requires specialized equipment for preparation and characterization. |
3. What are the potential mechanisms of action and signaling pathways affected by this compound?
The precise mechanisms of action for this compound are not well-defined. However, related acylphloroglucinol compounds have been shown to possess anti-inflammatory properties.[2][3][4] These effects are often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.
Troubleshooting Guide
Problem 1: Poor or variable efficacy in vivo.
-
Possible Cause: Inadequate bioavailability due to poor formulation.
-
Solution: Re-evaluate your formulation strategy. Consider the options outlined in Table 2. For oral administration, a lipid-based formulation or a nanosuspension may improve absorption. For parenteral routes, ensure the compound remains solubilized upon injection.
-
-
Possible Cause: Sub-optimal dose.
-
Solution: Conduct a thorough dose-response study to identify the optimal therapeutic dose.
-
-
Possible Cause: Rapid metabolism of the compound.
-
Solution: Investigate the pharmacokinetic profile of the compound to understand its half-life and clearance rate. This may necessitate more frequent dosing or a different route of administration.
-
Problem 2: Observed toxicity or adverse effects in animals.
-
Possible Cause: The dose is too high.
-
Solution: Reduce the dose. Perform a maximum tolerated dose (MTD) study.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Run a vehicle-only control group to assess the effects of the formulation components. Consider alternative, less toxic vehicles. For example, if using a high concentration of DMSO, try to reduce it or switch to a different co-solvent system.
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: Carefully observe and document all adverse events. Consider in vitro cytotoxicity assays on relevant cell types to assess potential off-target effects. A Safety Data Sheet (SDS) for a similar compound suggests that it may cause skin and eye irritation.[5]
-
Problem 3: Difficulty in achieving a stable and consistent formulation.
-
Possible Cause: Compound precipitation over time.
-
Solution: Prepare formulations fresh before each use. If storage is necessary, assess the stability of the formulation under the intended storage conditions. The use of co-solvents or surfactants can help maintain solubility.
-
-
Possible Cause: Incompatibility of the compound with formulation excipients.
-
Solution: Conduct pre-formulation studies to assess the compatibility of this compound with various excipients.
-
Experimental Protocols
Protocol 1: General Formulation Protocol using a Co-solvent System (for Parenteral Administration)
-
Preparation of Vehicle: Prepare a stock solution of the co-solvent system. A common example is a mixture of Ethanol:PEG400:Saline in a 10:30:60 ratio.
-
Dissolution of Compound: Weigh the required amount of this compound and dissolve it in the co-solvent mixture. Use a vortex mixer and/or sonication to aid dissolution.
-
Final Dilution: If necessary, dilute the stock solution to the final desired concentration with saline.
-
Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation.
Protocol 2: General Formulation Protocol using an Oil-based Vehicle (for Oral or Intraperitoneal Administration)
-
Vehicle Selection: Choose a suitable oil vehicle, such as corn oil or sesame oil.
-
Dissolution of Compound: Weigh the required amount of this compound and add it to the oil.
-
Solubilization: Gently heat the mixture (e.g., to 37-40°C) and vortex or sonicate until the compound is fully dissolved.
-
Cooling and Inspection: Allow the solution to cool to room temperature and visually inspect for any precipitation before administration.
Visualizations
Caption: A typical experimental workflow for in vivo studies.
Caption: Postulated anti-inflammatory signaling pathway.
References
Minimizing degradation of 2-Geranyl-4-isobutyrylphloroglucinol during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-Geranyl-4-isobutyrylphloroglucinol during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: Like many phenolic compounds, this compound is susceptible to degradation due to several factors, including:
-
Oxidation: Exposure to oxygen, especially in the presence of light, heat, or metal ions, can lead to oxidative degradation. Phenolic compounds are effective antioxidants because they can donate a hydrogen atom to free radicals, but this process alters their own structure.[1][2]
-
High Temperatures: Many phenolic compounds are thermolabile.[3] Elevated temperatures used during certain extraction methods, such as Soxhlet or reflux extraction, can accelerate degradation.[4]
-
pH: The stability of phenolic compounds is often pH-dependent.[5][6][7][8][9] High pH (alkaline conditions) can lead to the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.[6]
-
Light Exposure: UV and visible light can promote photodegradation of phenolic compounds.[2]
-
Enzymatic Degradation: If the plant material is not properly handled, endogenous enzymes like polyphenol oxidases can degrade the target compound.
Q2: Which solvents are recommended for the extraction of this compound?
A2: The choice of solvent is critical for efficient extraction while minimizing degradation. For prenylated and geranylated acylphloroglucinols, common solvents include:
-
Methanol (B129727) and Ethanol: These are frequently used for extracting phenolic compounds due to their ability to solubilize a wide range of these molecules.[10][11] Aqueous mixtures (e.g., 50-80% in water) are often more effective than the pure solvents.[10][11][12]
-
Acetone: Acetone, often in an aqueous mixture, is another effective solvent for extracting phenolic compounds.[4]
-
Ethyl Acetate: This solvent is of medium polarity and can be used for selective extraction.[10][13]
-
Hexane or Cyclohexane: These nonpolar solvents are often used in a preliminary step to remove lipids and other nonpolar compounds that may interfere with the extraction and analysis of the more polar phloroglucinol (B13840) derivatives.[14][15]
A sequential extraction approach, starting with a nonpolar solvent to remove unwanted compounds followed by a more polar solvent for the target molecule, is a common strategy.[4]
Q3: What is the recommended pH range for the extraction solvent?
A3: To minimize degradation, it is generally recommended to maintain a slightly acidic to neutral pH during extraction. Acidic conditions (pH < 7) can help to keep phenolic compounds in their protonated, more stable form, reducing their susceptibility to oxidation.[9][16] The addition of a small amount of acid, such as formic acid (e.g., 0.1%), to the extraction solvent can be beneficial.[13] Studies on other phenolic compounds have shown that they are more stable in acidic conditions.[6][9]
Q4: How can I prevent oxidation during the extraction process?
A4: Several measures can be taken to prevent oxidative degradation:
-
Work in an Inert Atmosphere: Whenever possible, perform extraction and solvent evaporation steps under an inert gas like nitrogen or argon.
-
Use Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect the target compound from oxidation.
-
Use Fresh Solvents: Use freshly distilled or high-purity solvents to minimize the presence of dissolved oxygen and metallic impurities.
-
Minimize Exposure to Light: Protect the sample and extracts from light by using amber glassware or by covering the extraction vessel with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction. | - Increase extraction time. - Reduce particle size of the plant material to increase surface area. - Optimize solvent-to-solid ratio. - Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3][17][18][19][20] |
| Degradation of the target compound. | - Lower the extraction temperature.[3] - Use a slightly acidic extraction solvent.[9] - Protect the extraction mixture from light and oxygen. - Add an antioxidant to the solvent. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds. | - Perform a pre-extraction with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities.[14] - Optimize the polarity of the extraction solvent to be more selective for the target compound. - Employ a purification step after extraction, such as column chromatography or solid-phase extraction (SPE).[4] |
| Discoloration of the Extract (e.g., browning) | Oxidation of phenolic compounds. | - Implement measures to prevent oxidation as described in the FAQs (use of inert atmosphere, antioxidants, protection from light).[1] - Process the extract quickly and store it at low temperatures (e.g., -20°C) under an inert atmosphere. |
| Inconsistent Extraction Results | Variability in extraction conditions. | - Precisely control all extraction parameters, including temperature, time, solvent composition, and solvent-to-solid ratio. - Ensure uniform particle size of the plant material. - Use an internal standard during quantification to account for variations. |
Data Presentation
Table 1: Effect of Extraction Method on the Recovery of Phenolic Compounds.
| Extraction Method | Temperature (°C) | Time | Solvent | Recovery of Similar Phenolic Compounds (%) | Reference |
| Maceration | Room Temperature | 24 h | 50% Methanol | Varies | [11] |
| Ultrasound-Assisted Extraction (UAE) | 56 | 29 min | 53% Ethanol | Optimized for grape seed phenolics | [19] |
| Ultrasound-Assisted Extraction (UAE) | Not specified | 15 min | Methanol/Water (50/50, v/v) | High for many phenols | [3] |
| Soxhlet Extraction | Boiling point of solvent | Several hours | Varies | Can lead to thermal degradation | [4] |
Table 2: Influence of pH on the Stability of Phenolic Compounds.
| Phenolic Compound | pH Condition | Stability | Reference |
| Caffeic acid, Chlorogenic acid, Gallic acid | High pH (alkaline) | Unstable | [5][6] |
| Chlorogenic acid | Acidic pH | Stable | [6] |
| General Phenolic Compounds | Acidic pH (<7) | Generally more stable | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of the extraction solvent (e.g., 80% methanol containing 0.1% formic acid).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Store the dried extract at -20°C in an amber vial under a nitrogen atmosphere.
-
Mandatory Visualization
Caption: Workflow for Ultrasound-Assisted Extraction.
References
- 1. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 2. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.3. Extraction of Phenolic Compounds [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Quantification of 2-Geranyl-4-isobutyrylphloroglucinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of 2-Geranyl-4-isobutyrylphloroglucinol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., free silanols on a C18 column).
-
Column Overload: The concentration of the injected sample is too high.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase may be causing the analyte to be in a mixed ionic state.
-
Column Degradation: The column performance has deteriorated over time.
-
Sample Solvent Effects: The solvent used to dissolve the sample is significantly stronger than the mobile phase.
-
-
Solutions:
-
Modify Mobile Phase: Add a competitor for the active sites, such as a small amount of a basic compound (e.g., triethylamine) if the analyte is basic, or an acidic modifier like formic acid.[1]
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Adjust pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Use a New Column or Guard Column: Replace the analytical column or install a guard column to protect it.[2]
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
-
Issue 2: High Variability in Retention Time
-
Potential Causes:
-
Pump Malfunction: Inconsistent flow rate from the HPLC pump.[3]
-
Leaks: Leaks in the system can cause pressure fluctuations and affect the mobile phase composition.[1]
-
Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.[3]
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.[1]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
-
Solutions:
-
Pump Maintenance: Purge the pump to remove air bubbles and check for leaks.[3]
-
System Check: Inspect all fittings for leaks.
-
Sufficient Equilibration: Ensure the column is equilibrated for an adequate amount of time before starting the analysis.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Issue 3: Low Signal Intensity or No Peak
-
Potential Causes:
-
Incorrect Wavelength Selection: The UV detector is set to a wavelength where the analyte has low or no absorbance.
-
Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions.
-
Low Sample Concentration: The concentration of the analyte in the sample is below the limit of detection (LOD).
-
Injection Issues: The autosampler is not injecting the sample correctly.
-
Detector Malfunction: The detector lamp may be off or failing.[1]
-
-
Solutions:
-
Optimize Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. A wavelength of 265 nm has been used for phloroglucinol (B13840).[4]
-
Assess Stability: Investigate the stability of the analyte in the chosen solvent and protect from light and heat if necessary.
-
Concentrate Sample: If possible, concentrate the sample or adjust the extraction procedure to increase the analyte concentration.
-
Check Injection System: Verify the autosampler is functioning correctly.
-
Inspect Detector: Ensure the detector lamp is on and has sufficient life remaining.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for this compound?
A1: A good starting point would be a reverse-phase HPLC method. Given the lipophilic nature of the geranyl group, a C18 column is a suitable choice. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is often effective for phloroglucinol derivatives.[5][6] A gradient elution may be necessary to ensure adequate separation from other matrix components.
Q2: How do I determine the linearity of my method?
A2: To determine linearity, prepare a series of calibration standards of this compound at different concentrations. A minimum of five concentration levels is recommended. Inject each standard in triplicate and plot the average peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.[4][7]
Q3: What are the acceptance criteria for accuracy and precision?
A3: According to ICH guidelines, for an assay of a drug substance, the acceptance criteria for accuracy are typically within 98.0% to 102.0% recovery. For precision, the relative standard deviation (RSD) should generally be no more than 2%.[8][9]
Q4: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A4: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope) Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is typical for the LOD and 10:1 for the LOQ.
Q5: What is the purpose of forced degradation studies?
A5: Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[10][11] By subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light), you can ensure that the method can separate the intact analyte from its degradation products.[7][11]
Quantitative Data Summary
The following tables summarize typical acceptance criteria for method validation based on ICH guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Should be close to zero |
| Range | Typically 80% to 120% of the test concentration |
Table 2: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2% |
| Intermediate Precision (Inter-day) | ≤ 2% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method | Acceptance Criteria |
| LOD | Signal-to-Noise Ratio | 3:1 |
| LOQ | Signal-to-Noise Ratio | 10:1 |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., drug product, biological fluid). A typical procedure may involve extraction with an organic solvent followed by dilution to a concentration within the linear range of the method.
Protocol 2: Linearity Study
-
Prepare at least five concentrations of the analyte from the stock solution.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol 3: Accuracy Study
-
Prepare a placebo sample (matrix without the analyte).
-
Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Protocol 4: Precision Study
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD and compare the results between the two sets of conditions.[9]
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. ijsdr.org [ijsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpns.com [ijrpns.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. neuroquantology.com [neuroquantology.com]
Strategies to avoid analytical interference in 2-Geranyl-4-isobutyrylphloroglucinol detection
This guide provides researchers, scientists, and drug development professionals with technical support for the analytical detection of 2-Geranyl-4-isobutyrylphloroglucinol. It offers troubleshooting advice and frequently asked questions to help overcome common challenges and avoid analytical interference during experimentation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the HPLC column packing. | • Adjust Mobile Phase pH: Lowering the pH can help deactivate residual silanols. • Use Ion-Pairing Reagent: Incorporate an ion-pair reagent or a volatile basic modifier into the mobile phase. • Select a Specialized Column: Use a column specifically designed to reduce secondary interactions. |
| Column Contamination/Void: The guard or analytical column inlet may be contaminated or have a void. | • Replace Guard Column: First, remove and replace the guard column to see if the issue resolves.[1][2] • Reverse and Flush: If the problem persists, reverse and flush the analytical column with a strong solvent.[1][3] If this fails, the column may need replacement.[3] | |
| Extra-Column Effects: Excessive volume from long or wide tubing between the column and detector can cause band broadening.[4] | • Optimize Tubing: Use shorter, narrower internal diameter tubing to minimize the flow path.[3] • Use Smaller Detector Cell: If possible, switch to a detector cell with a smaller volume. | |
| Split Peaks | Co-eluting Interference: An interfering compound may have a very similar retention time to the analyte. | • Optimize Separation: Adjust the mobile phase composition or gradient program to improve resolution.[3] Using a longer column can also increase separation.[3] • Enhance Sample Cleanup: Implement a more rigorous sample preparation technique (e.g., Solid-Phase Extraction) to remove the interfering compound. |
| Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion. | • Match Solvents: Whenever possible, dissolve and inject samples in the initial mobile phase.[1] If a stronger solvent is necessary, inject a smaller volume.[2] | |
| Contamination: The injector, guard column, or analytical column may be contaminated. | • Flush System: Flush the injector and tubing with a strong solvent.[3] • Use/Replace Guard Column: A guard column can protect the analytical column from contaminants.[3][4] Replace it if it's already in use.[3] | |
| High Background / Noisy Baseline | Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated detector cell can cause a noisy baseline. | • Prepare Fresh Mobile Phase: Ensure all mobile phase components are miscible and properly degassed.[1] Using high-purity (HPLC-grade) solvents is critical. • Clean Detector Cell: Flush the detector cell to remove contaminants.[3] |
| Air Bubbles in the System: Air bubbles in the pump or detector can lead to pressure fluctuations and baseline noise. | • Degas Mobile Phase: Use an in-line degasser or degas solvents via sonication or vacuum filtration before use.[1][3] • Purge the System: Purge the pump to remove any trapped air bubbles.[1][3] | |
| Poor Sensitivity / Small Peaks | Matrix Effects (Ion Suppression): In LC-MS, co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source, reducing its signal.[5] | • Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][7][8] • Dilute the Sample: Simple dilution can often reduce the concentration of interfering compounds, thereby minimizing matrix effects.[9] • Chromatographic Separation: Modify chromatographic conditions to separate the analyte from the regions where ion suppression occurs.[6] |
| Column Overloading: Injecting too much sample can lead to broadened, less sensitive peaks. | • Reduce Injection Volume: Try injecting a smaller volume of the sample.[2][3] • Dilute Sample: Decrease the concentration of the injected sample.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to avoid interference?
The optimal sample preparation technique depends on the complexity of your sample matrix.[10]
-
For liquid samples like plasma or culture media, Solid-Phase Extraction (SPE) is often superior to Liquid-Liquid Extraction (LLE).[11][12] SPE can provide cleaner extracts, higher analyte recovery, and reduce the use of hazardous organic solvents.[11][13] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of matrix components.[7]
-
For solid samples such as plant tissue or formulated products, techniques like Soxhlet extraction or ultrasonic extraction are common, followed by a cleanup step like SPE.[11]
Q2: How can I mitigate matrix effects in LC-MS/MS analysis?
Matrix effects, which cause ion suppression or enhancement, are a major concern in LC-MS/MS.[5] Strategies to overcome them include:
-
Optimizing Sample Preparation: The most effective approach is to remove interfering compounds before analysis using robust cleanup methods like SPE.[6][7]
-
Improving Chromatographic Separation: Adjusting the mobile phase or using a different column chemistry can separate the analyte from co-eluting matrix components that cause interference.[6] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide better resolution and have been shown to reduce matrix effects compared to traditional HPLC.[7]
-
Using an Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound.[5][6] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix extract that matches your sample can compensate for signal suppression or enhancement.[5][8]
Q3: Which type of HPLC column is most suitable for this analysis?
For a non-polar compound like this compound, a reversed-phase C18 column is the standard and most common choice.[14][15] These columns provide good retention and separation for hydrophobic molecules. For complex separations where C18 does not provide adequate resolution from interferences, a Phenyl-Hexyl column could be an alternative, as it offers different selectivity based on pi-pi interactions with the aromatic phloroglucinol (B13840) ring.
Q4: What are typical mobile phase conditions for analyzing phloroglucinol derivatives?
A common mobile phase for reversed-phase HPLC analysis of phenolic compounds consists of a mixture of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727).[10]
-
Aqueous Phase: Water with a small amount of acid (e.g., 0.1% formic acid or 2% acetic acid) is often used to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl groups.[16]
-
Organic Phase: Acetonitrile is frequently preferred over methanol as it often provides better peak efficiency and lower backpressure.
-
Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is typically used to effectively separate compounds with different polarities.
Experimental Protocols & Data
Protocol 1: General HPLC-UV Method for Phloroglucinol Derivatives
This protocol is a representative method for the analysis of phloroglucinol derivatives in a relatively clean sample matrix.
-
Sample Preparation (Liquid Sample):
-
To 1 mL of sample, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[17]
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25 °C.[16]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm.[18]
-
Comparative Data for Analytical Methods
The following table summarizes typical performance characteristics for different methods used in the analysis of phloroglucinol and related compounds.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Primary Use | Quantification in less complex matrices (e.g., pharmaceutical dosage forms).[18][19] | Quantification in complex biological matrices (e.g., plasma, urine).[17] |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance. | Very High; relies on precursor-product ion transitions (MRM).[17] |
| Sensitivity (LLOQ) | ~250 µg/mL (for pharmaceutical assay)[18] | ~2 ng/mL (for bioanalysis)[17] |
| Key Advantage | Simplicity, accessibility, lower cost. | High sensitivity and specificity, excellent for overcoming matrix interference. |
| Key Disadvantage | Susceptible to interference from co-eluting compounds with similar UV spectra. | Susceptible to matrix effects (ion suppression/enhancement), higher cost and complexity.[5] |
Visual Guides
Analytical Workflow
The following diagram outlines the general workflow for analyzing this compound, highlighting key stages where interference can be mitigated.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. restek.com [restek.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. europeanreview.org [europeanreview.org]
- 18. ijsdr.org [ijsdr.org]
- 19. ijrpns.com [ijrpns.com]
Validation & Comparative
Illuminating the Blueprint: A Comparative Guide to the Structural Confirmation of Novel 2-Geranyl-4-isobutyrylphloroglucinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural product synthesis has led to the development of novel phloroglucinol (B13840) derivatives with significant therapeutic potential. Among these, 2-Geranyl-4-isobutyrylphloroglucinol and its analogues are gaining attention for their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. The precise structural confirmation of these novel compounds is paramount for understanding their structure-activity relationships and ensuring the viability of future drug development endeavors. This guide provides a comparative overview of the key experimental techniques and data used to elucidate and confirm the structure of these complex molecules, offering a framework for researchers in the field.
Comparative Spectroscopic Data Analysis
The structural elucidation of novel this compound derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a summary of typical data obtained for geranylated acylphloroglucinols, providing a comparative basis for the characterization of new derivatives. While specific shifts will vary, the data presented are representative of this class of compounds.
| Spectroscopic Technique | Key Structural Feature | Expected Observations | Alternative Structures & Differentiating Features |
| ¹H-NMR | Geranyl Moiety | Resonances for vinyl protons (~4.8-5.2 ppm), methylene (B1212753) protons adjacent to oxygen (~4.5 ppm), and multiple methyl singlets (~1.6-1.8 ppm). | The position of the geranyl group on the phloroglucinol ring can be determined by NOESY/ROESY correlations with aromatic protons. |
| Isobutyryl Moiety | A septet for the methine proton (~3.0-3.5 ppm) and a doublet for the two methyl groups (~1.1-1.3 ppm). | Other acyl groups would show different splitting patterns and chemical shifts (e.g., a propionyl group would show a quartet and a triplet). | |
| Phloroglucinol Ring | A single aromatic proton singlet (~5.8-6.2 ppm) in a symmetrically substituted ring. | Isomeric substitution patterns would result in different numbers of aromatic signals and coupling patterns (e.g., two doublets). | |
| ¹³C-NMR | Carbonyl Carbon (Isobutyryl) | A resonance in the downfield region (~200-210 ppm). | The chemical shift can provide clues about the electronic environment of the acyl group. |
| Aromatic Carbons | Oxygenated aromatic carbons resonate at ~155-165 ppm, while non-oxygenated carbons appear at ~90-105 ppm. | The number and chemical shifts of the aromatic signals confirm the substitution pattern. | |
| Geranyl Moiety Carbons | Characteristic signals for olefinic carbons (~120-140 ppm) and aliphatic carbons (~16-40 ppm). | Comparison with known geranylated compounds helps confirm the integrity of the side chain. | |
| Mass Spectrometry (ESI-MS/MS) | Molecular Ion Peak | [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight of the derivative. | High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition, crucial for confirming the molecular formula. |
| Fragmentation Pattern | Characteristic fragmentation includes the loss of the geranyl side chain and cleavage of the isobutyryl group.[1] | Analysis of fragmentation pathways helps to confirm the connectivity of the different structural moieties.[1] |
Experimental Protocols for Structural Confirmation
The following are detailed methodologies for the key experiments involved in the synthesis and structural confirmation of novel this compound derivatives.
Synthesis of this compound (Illustrative)
This protocol is a representative electrophilic aromatic substitution reaction for the geranylation of an acylphloroglucinol.[2]
-
Preparation of Reactants: Dissolve isobutyrylphloroglucinol (1 equivalent) in a suitable aprotic solvent (e.g., dioxane) under an inert atmosphere (e.g., argon).
-
Addition of Catalyst: Add a Lewis acid catalyst, such as BF₃·OEt₂ (1.2 equivalents), to the solution and stir at room temperature for 15 minutes.
-
Geranylation: Add geraniol (B1671447) (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the desired this compound derivative.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Acquire ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[3][4]
-
Process the data using appropriate software to assign all proton and carbon signals and establish connectivity through bond correlations.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire high-resolution mass spectra (HRMS) to determine the accurate mass and elemental composition.
-
Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and analyze the resulting fragment ions to confirm the structural subunits and their connectivity.[1]
-
Visualizing the Workflow and Structural Relationships
To further clarify the process of structural confirmation and the relationships between different components, the following diagrams are provided.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of a novel phloroglucinol derivative.
Caption: A diagram showing key long-range (HMBC) and through-bond (COSY) correlations used to establish the connectivity of the molecular fragments.
References
- 1. Structural diversity and biological activities of phloroglucinol derivatives from Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Frontiers | Phloroglucinol and Terpenoid Derivatives from Hypericum cistifolium and H. galioides (Hypericaceae) [frontiersin.org]
A Comparative Analysis of 2-Geranyl-4-isobutyrylphloroglucinol and Other Natural Phloroglucinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural phloroglucinol (B13840) derivatives are a class of phenolic compounds found in various plant and marine sources, renowned for their diverse and potent biological activities. These activities, including antioxidant, anti-inflammatory, and anticancer effects, have positioned them as promising candidates for drug discovery and development. This guide provides a comparative overview of 2-Geranyl-4-isobutyrylphloroglucinol against other well-characterized natural phloroglucinols, supported by available experimental data.
Phloroglucinols are characterized by a 1,3,5-trihydroxybenzene backbone, which can be substituted with various functional groups, leading to a wide array of derivatives with distinct biological profiles. This compound belongs to the class of geranylated and acylated phloroglucinols, commonly isolated from plants of the Hypericum and Helichrysum genera. This guide will delve into a comparison of its bioactivity with other notable phloroglucinols, such as eckol, dieckol, and phlorofucofuroeckol-A, which are primarily found in marine brown algae.
Data Presentation: A Comparative Look at Bioactivities
The following tables summarize the available quantitative data (IC50 values) for the antioxidant, anti-inflammatory, and anticancer activities of various natural phloroglucinols. It is important to note that direct comparative studies for this compound are limited in the scientific literature. Therefore, the data presented for this compound is based on a structurally similar compound, 3-geranyl-1-(2'-methylpropanoyl)phloroglucinol, and further research is warranted for a direct head-to-head comparison.
Table 1: Comparative Antioxidant Activity of Natural Phloroglucinols
| Compound | Assay | IC50 Value (µM) | Source Organism/Family |
| 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol | Data Not Available | - | Hypericum annulatum |
| Eckol | DPPH Radical Scavenging | ~93% scavenging at 0.25-1 mg/mL | Ecklonia cava |
| Dieckol | DPPH Radical Scavenging | Data Not Available | Ecklonia cava |
| Phlorofucofuroeckol-A | DPPH Radical Scavenging | Data Not Available | Ecklonia cava |
| Arzanol | DPPH Radical Scavenging | Potent Activity | Helichrysum italicum |
Table 2: Comparative Anti-inflammatory Activity of Natural Phloroglucinols
| Compound | Assay | IC50 Value (µM) | Source Organism/Family |
| 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol | Data Not Available | - | Hypericum annulatum |
| Dieckol | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Data Not Available | Ecklonia cava |
| Sampsonols C and F (Acylphloroglucinols) | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 27.3 and 29.3 | Hypericum sampsonii[1] |
| Arzanol | mPGES-1 Inhibition | 0.4 | Helichrysum italicum[2] |
| Synthetic Acylphloroglucinols | iNOS Inhibition | 19.0 - 19.5 | Synthetic |
Table 3: Comparative Anticancer Activity of Natural Phloroglucinols
| Compound | Cell Line | IC50 Value (µM) | Source Organism/Family |
| 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol | HL-60 (Human promyelocytic leukemia) | < 100 | Hypericum annulatum |
| 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol | SKW-3 (Human T-cell leukemia) | < 100 | Hypericum annulatum |
| 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol | K-562 (Human chronic myelogenous leukemia) | < 100 | Hypericum annulatum |
| 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol | MDA-MB-231 (Human breast adenocarcinoma) | < 100 | Hypericum annulatum |
| Phlorofucofuroeckol-A | HCT116 (Human colon cancer) | Attenuated cell viability by 16% at 50 µM | Brown Algae[1] |
| Phlorofucofuroeckol-A | SW480 (Human colon cancer) | Attenuated cell viability by 42% at 50 µM | Brown Algae[1] |
| Sampsonols A and B (Acylphloroglucinols) | Various Human Tumor Cell Lines | 13 - 28 | Hypericum sampsonii[1] |
| Olympiforin A and B (Prenylated Acylphloroglucinols) | Various Human Tumor Cell Lines | 1.2 - 24.9 | Hypericum olympicum[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols for assessing the biological activities of phloroglucinols.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).
-
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare various concentrations of the test compound (phloroglucinol derivative).
-
Mix the DPPH solution with the test compound solution in a microplate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Prepare various concentrations of the test compound.
-
Mix the diluted ABTS•+ solution with the test compound solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard antioxidant is used as a positive control.
-
The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Inhibition Assay in Macrophages:
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of a compound to inhibit NO production, which is an indicator of its anti-inflammatory potential. NO in the culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm, which corresponds to the formation of a colored azo dye.
-
A standard curve using sodium nitrite (B80452) is prepared to quantify the amount of nitrite (a stable product of NO).
-
The percentage of NO production inhibition and the IC50 value are calculated.
-
2. Cytokine Measurement using ELISA (Enzyme-Linked Immunosorbent Assay):
-
Principle: ELISA is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by cells in response to an inflammatory stimulus.
-
Protocol:
-
Follow the same cell culture and treatment protocol as the NO inhibition assay.
-
Collect the cell culture supernatant.
-
Use a commercially available ELISA kit for the specific cytokine of interest.
-
The assay typically involves coating a microplate with a capture antibody specific to the cytokine.
-
The supernatant containing the cytokine is added to the wells, allowing the cytokine to bind to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.
-
A substrate for the enzyme is added, which produces a colored product.
-
The absorbance is measured at a specific wavelength, and the concentration of the cytokine is determined from a standard curve.
-
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
2. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with the test compound for a specific duration.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
The results are typically displayed as a quadrant plot, showing the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflows
The biological activities of phloroglucinols are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing targeted drug development strategies.
Anti-inflammatory Signaling Pathway
A key pathway involved in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Many phloroglucinols exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by phloroglucinols.
Anticancer Signaling Pathway
In the context of cancer, phloroglucinols have been shown to modulate various signaling pathways, including those involved in cell survival and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.
Caption: Modulation of PI3K/Akt and MAPK/ERK pathways by phloroglucinols.
Experimental Workflow for Bioactivity Screening
A typical workflow for screening the biological activities of natural products like phloroglucinols involves a series of in vitro assays.
Caption: General workflow for screening the bioactivity of phloroglucinols.
Conclusion
Natural phloroglucinols, including the geranylated and acylated derivatives, represent a rich source of bioactive compounds with significant therapeutic potential. While direct comparative data for this compound is still emerging, the available information on structurally similar compounds suggests potent cytotoxic effects against various cancer cell lines. Other classes of phloroglucinols, particularly those from marine algae, have demonstrated strong antioxidant and anti-inflammatory properties.
The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals to objectively compare and evaluate the potential of different phloroglucinol derivatives. Further head-to-head comparative studies are essential to fully elucidate the structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. The intricate signaling pathways modulated by these compounds offer exciting avenues for the development of novel therapeutics targeting a range of diseases.
References
- 1. Prenylated phloroglucinol derivatives from Hypericum sampsonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and Antibacterial Prenylated Acylphloroglucinols from Hypericum olympicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Geranyl-4-isobutyrylphloroglucinol and Its Synthetic Analogs
For Immediate Release
This guide provides a detailed comparison of the biological activity of the naturally occurring compound 2-Geranyl-4-isobutyrylphloroglucinol and a series of its synthetic analogs. The focus of this comparison is on their anti-inflammatory properties, specifically their ability to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), two key mediators in inflammatory pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of phloroglucinol (B13840) derivatives.
Introduction
Phloroglucinols are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, a member of this family, features a phloroglucinol core substituted with both a geranyl and an isobutyryl group. The unique combination of these lipophilic and acyl moieties is believed to contribute to its bioactivity. To explore the structure-activity relationships and identify compounds with potentially enhanced therapeutic efficacy, a series of synthetic analogs have been developed and evaluated. This guide summarizes the comparative biological data and the experimental methodologies used in these assessments.
Comparative Biological Activity
The anti-inflammatory potential of this compound and its synthetic analogs was evaluated by measuring their ability to inhibit iNOS and NF-κB. The following table summarizes the 50% inhibitory concentration (IC₅₀) values obtained from these assays. Lower IC₅₀ values indicate greater potency.
| Compound | Structure | iNOS Inhibition (IC₅₀, µM) | NF-κB Inhibition (IC₅₀, µM) |
| 2,4-Diisobutyrylphloroglucinol | A synthetic analog with two isobutyryl groups and no geranyl group. | 19.0 | 34.0 |
| 1-(3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl)-2-methylpropan-1-one | A synthetic analog where the geranyl group is replaced by a bromobenzyl group. | 19.5 | 37.5 |
| 1-(3-Benzyl-2,4,6-trihydroxyphenyl)-2-methylpropan-1-one | A synthetic analog where the geranyl group is replaced by a benzyl (B1604629) group. | > 50 | 85.0 |
| 1,1'-(5-(4-(Hydroxymethyl)benzyl)-1,3-dihydroxy-2,4-phenylene)bis(2-methylpropan-1-one) | A dimeric synthetic analog. | > 50 | > 100 |
| 1-(3-((4-(Piperidin-1-ylmethyl)benzyl)oxy)-2,4,6-trihydroxyphenyl)-2-methylpropan-1-one | A synthetic analog containing a nitrogen moiety. | 45.0 | > 100 |
Data sourced from a study on synthetic phloroglucinol-based derivatives.[1][2][3]
Experimental Protocols
Inhibition of iNOS Activity
The inhibitory effect on inducible nitric oxide synthase (iNOS) was determined using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide (NO), a product of iNOS activity, was measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of iNOS inhibition was calculated by comparing the nitrite concentration in compound-treated cells to that in untreated, LPS-stimulated cells. The IC₅₀ value was determined from the dose-response curve.
Inhibition of NF-κB Activation
The inhibition of nuclear factor-kappa B (NF-κB) activation was assessed using a stable HEK 293 cell line expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Cell Culture: The HEK 293/NF-κB-SEAP reporter cell line was maintained in DMEM containing 10% fetal bovine serum, penicillin, streptomycin, and appropriate selection antibiotics.
-
Assay Procedure: Cells were plated in 96-well plates and incubated with different concentrations of the test compounds for 1 hour before being stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.
-
SEAP Activity Measurement: After 24 hours of incubation, the activity of secreted alkaline phosphatase in the culture medium was measured using a colorimetric substrate.
-
Data Analysis: The inhibition of NF-κB activation was determined by the reduction in SEAP activity in the presence of the test compounds compared to the TNF-α-stimulated control. IC₅₀ values were calculated from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
References
In Vivo Validation of the Anti-inflammatory Effects of 2-Geranyl-4-isobutyrylphloroglucinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 2-Geranyl-4-isobutyrylphloroglucinol and its closely related phloroglucinol (B13840) analogues, Arzanol and Hyperforin, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933). Due to the limited availability of direct in vivo data for this compound, this guide leverages data from studies on structurally and functionally similar phloroglucinol derivatives to provide a comprehensive overview for research and drug development purposes.
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory potential of phloroglucinol derivatives has been evaluated in various in vivo models of acute inflammation. The following tables summarize the quantitative data from studies on Arzanol and Hyperforin in the carrageenan-induced inflammation model, a standard for screening anti-inflammatory drugs.[1][2]
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rodents
| Compound | Species | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Hyperforin | Mouse | 1 mg/kg | i.p. | 4 hours | ED₅₀ | [3][4] |
| 4 mg/kg | i.p. | 4 hours | Significant inhibition | [4][5] | ||
| Indomethacin | Mouse | 5 mg/kg | i.p. | 4 hours | ED₅₀ | [3][4] |
| Rat | 10 mg/kg | p.o. | 3 hours | 54% | [6] | |
| Rat | 10 mg/kg | p.o. | 5 hours | 33% | [6] |
ED₅₀: Dose that produces 50% of the maximal effect. i.p.: Intraperitoneal; p.o.: Per os (oral administration).
Table 2: Efficacy in Carrageenan-Induced Pleurisy in Rats
| Compound | Dose | Route of Administration | Parameter | % Inhibition | Reference |
| Arzanol | 3.6 mg/kg | i.p. | Exudate Volume | 59% | [4][7] |
| Cell Infiltration | 48% | [4][7] | |||
| PGE₂ Levels | 47% | [4][7] | |||
| Hyperforin | 4 mg/kg | i.p. | Exudate Formation | 64% | [5] |
| Cell Infiltration | 50% | [5] | |||
| Indomethacin | 5 mg/kg | i.p. | Exudate Formation | 75% | [5] |
| Cell Infiltration | 65% | [5] |
Phloroglucinol derivatives have also demonstrated the ability to modulate the production of key pro-inflammatory cytokines. In a streptozotocin-induced diabetic model, which involves an inflammatory component, phloroglucinol administered orally at 200 mg/kg significantly reduced the expression of TNF-α and IL-6 in pancreatic tissue.[8][9] Similarly, in LPS-stimulated microglial cells, a model for neuroinflammation, phloroglucinol derivatives have been shown to dose-dependently reduce the expression of IL-6, IL-1β, and TNF-α.[10]
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of phloroglucinol derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of pro-inflammatory gene expression.[7][11][12] Additionally, these compounds have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[11][13]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the anti-inflammatory activity of novel compounds.[3][6][8][14][15]
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
Procedure:
-
Animals are randomly divided into control, reference (Indomethacin), and test groups (this compound or its analogues) with at least six animals per group.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (e.g., saline, 0.5% carboxymethylcellulose) are administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Biochemical Analysis: At the end of the experiment, blood and paw tissue can be collected to measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE₂ using ELISA or other immunoassays.[3][16]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in a sepsis-like condition.[13][17]
Animals: Male or female BALB/c or C57BL/6 mice (8-10 weeks old) are used. They are acclimatized for at least one week prior to the experiment.
Procedure:
-
Mice are randomly assigned to control, reference (e.g., Dexamethasone), and test groups.
-
Test compounds or vehicle are administered, often for several consecutive days prior to the LPS challenge.
-
On the final day, a single intraperitoneal injection of LPS (e.g., 5 mg/kg) is administered. The control group receives a saline injection.
-
After a predetermined time (e.g., 2-6 hours), mice are anesthetized, and blood is collected via cardiac puncture.
-
Serum is separated to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
Organs like the liver and spleen can also be harvested for further analysis of inflammatory markers.
Conclusion
The available in vivo data on Arzanol and Hyperforin strongly suggest that phloroglucinol derivatives, including the target compound this compound, possess significant anti-inflammatory properties. Their efficacy in preclinical models of acute inflammation is comparable to, and in some cases superior to, standard NSAIDs like Indomethacin. The mechanism of action appears to involve the modulation of multiple key inflammatory pathways, including NF-κB, COX, and LOX. Further in vivo studies directly on this compound are warranted to confirm and extend these findings, and to fully elucidate its therapeutic potential as a novel anti-inflammatory agent. This guide provides a solid foundation for the design and execution of such preclinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E(2) Synthase-1 and Suppresses Prostaglandin E(2) Formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 9. Exploring the anti-inflammatory and antiapoptotic properties of phloroglucinol on pancreatic cells in diabetic models: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of 2-Geranyl-4-isobutyrylphloroglucinol Against Established Anti-inflammatory Agents: A Data-Driven Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative study positions 2-Geranyl-4-isobutyrylphloroglucinol, a naturally derived acylphloroglucinol, as a noteworthy anti-inflammatory agent when benchmarked against the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the potent corticosteroid dexamethasone. This analysis, designed for researchers, scientists, and professionals in drug development, synthesizes available in-vitro data to highlight the compound's therapeutic potential and delineates its mechanistic profile in the context of established anti-inflammatory signaling pathways.
Executive Summary
This compound has demonstrated significant inhibitory activity against key enzymes in the inflammatory cascade, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual-inhibitory action suggests a broad-spectrum anti-inflammatory potential. When compared to ibuprofen, a non-selective COX inhibitor, this compound shows a distinct inhibitory profile. In contrast to dexamethasone, which acts via genomic and non-genomic pathways to suppress inflammation, this compound's activity appears to be more targeted towards specific enzymatic pathways. This guide provides a quantitative comparison of these compounds, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to aid in the evaluation of its potential as a novel anti-inflammatory therapeutic.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in-vitro inhibitory concentrations (IC50) of this compound, Ibuprofen, and Dexamethasone against key inflammatory mediators. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |
| This compound | COX-1 | 6.0[1] | In vitro enzyme assay[1] |
| COX-2 | 29.9[1] | In vitro enzyme assay[1] | |
| 5-LOX | 2.2[1] | In vitro LTB4 formation assay[1] | |
| Ibuprofen | COX-1 | 2.1 (S-ibuprofen) | In vitro human whole-blood assay |
| COX-2 | 1.6 (S-ibuprofen) | In vitro human whole-blood assay | |
| Dexamethasone | IL-6 Production | ~0.005 | LPS-induced in human PBMCs |
| TNF-α Production | Varies (nM range) | LPS-induced in various cell lines |
Note: Data for Ibuprofen and Dexamethasone are compiled from various sources to provide a general reference range.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (this compound)
-
Reference compounds (Ibuprofen)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing the respective enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Product Formation Assay
Objective: To assess the inhibitory effect of a test compound on the production of leukotriene B4 (LTB4) by 5-LOX.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a cell line expressing 5-LOX
-
Calcium ionophore A23187 (stimulant)
-
Arachidonic acid
-
Test compound (this compound)
-
Reference compounds
-
Assay buffer
-
Enzyme Immunoassay (EIA) kit for LTB4
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations in the assay buffer.
-
Stimulate the cells with calcium ionophore A23187 and arachidonic acid.
-
Incubate at 37°C for a specified duration (e.g., 15 minutes).
-
Terminate the reaction and pellet the cells by centrifugation.
-
Collect the supernatant and measure the concentration of LTB4 using a competitive EIA kit as per the manufacturer's protocol.
-
Calculate the percentage of inhibition of LTB4 formation for each concentration of the test compound.
-
Determine the IC50 value as described for the COX inhibition assay.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To measure the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Reference compounds (Dexamethasone)
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value.
In Vitro Cytokine (TNF-α and IL-6) Inhibition Assay
Objective: To quantify the inhibition of pro-inflammatory cytokine production by a test compound in stimulated immune cells.
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
Appropriate cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Reference compounds (Dexamethasone)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse/human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere/stabilize.
-
Pre-treat the cells with a range of concentrations of the test compound for 1-2 hours.
-
Induce cytokine production by stimulating the cells with LPS (e.g., 1 µg/mL).
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of each cytokine.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory compounds.
Caption: Key Signaling Pathways in Inflammation.
Caption: In-Vitro Anti-inflammatory Assay Workflow.
References
The Structural Dance of Efficacy: A Comparative Guide to the Bioactivity of 2-Geranyl-4-isobutyrylphloroglucinol and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Geranyl-4-isobutyrylphloroglucinol, a member of the promising class of acylphloroglucinols. Due to the limited direct research on this specific molecule, this guide draws upon experimental data from structurally similar geranylated and acylated phloroglucinol (B13840) derivatives to elucidate key SAR principles and compare their performance across various biological assays.
Acylphloroglucinols, natural compounds abundant in plants of the Hypericum and Garcinia genera, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antitumor activities.[1][2][3] The core phloroglucinol scaffold, a 1,3,5-trihydroxybenzene ring, serves as a versatile platform for chemical modifications that profoundly influence its biological effects. The introduction of acyl and prenyl (including geranyl) groups are key determinants of their therapeutic potential.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogs is primarily attributed to the interplay between the phloroglucinol core, the acyl substituent, and the lipophilic geranyl side chain. These structural features modulate the compound's ability to interact with biological targets and traverse cellular membranes.
Anti-inflammatory Activity
Geranylated acylphloroglucinols have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[4] The isobutyryl group at the 4-position and the geranyl group at the 2-position of the phloroglucinol ring are expected to contribute significantly to this activity.
| Compound | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol Derivative | iNOS | 19.0 | [4] |
| NF-κB | 34.0 | [4] | |
| Alkylated Acylphloroglucinol Derivative | iNOS | 19.5 | [4] |
| NF-κB | 37.5 | [4] | |
| Arzanol | 5-lipoxygenase | 2.3-9 | [5] |
| COX-1 | 2.3-9 | [5] | |
| mPGES-1 | 0.4 | [5] |
Table 1: Comparative anti-inflammatory activity of selected phloroglucinol derivatives.
The data suggests that both diacylation and alkylation of the phloroglucinol core can lead to significant inhibition of iNOS and NF-κB. Arzanol, a structurally related prenylated phloroglucinyl pyrone, exhibits potent inhibition of enzymes involved in the eicosanoid biosynthesis pathway.[5] The lipophilic nature of the geranyl group in this compound likely enhances its interaction with these enzymatic targets.
Antioxidant Activity
The phenolic hydroxyl groups of the phloroglucinol ring are the primary drivers of antioxidant activity, acting as hydrogen donors to scavenge free radicals. The nature and position of substituents can modulate this activity.
| Compound | Assay | Activity Metric | Reference |
| 4-geranyloxy-2,6-dihydroxybenzophenone | LPO | Moderate-Strong | [2] |
| 4-geranyloxy-1-(2-methylpropanoyl)-phloroglucinol | LPO | Moderate-Strong | [2] |
| 4-geranyloxy-1-(2-methylbutanoyl)-phloroglucinol | LPO | Moderate-Strong | [2] |
Table 2: Comparative antioxidant activity of geranyloxyphloroglucinol derivatives.
Geranyloxy phloroglucinol derivatives have shown notable antioxidant effects by inhibiting lipid peroxidation (LPO).[2] The geranyl group, while primarily contributing to lipophilicity, may also influence the electronic properties of the phloroglucinol ring, thereby affecting its radical scavenging capacity.
Antimicrobial Activity
The antimicrobial properties of acylphloroglucinols are well-documented, with activity against a range of bacteria and fungi.[3][6] The lipophilicity imparted by the geranyl and isobutyryl groups is crucial for penetrating microbial cell membranes.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Acylphloroglucinol Derivatives (17 compounds) | Cryptococcus neoformans | 1.0-16.7 | [3] |
| 4-geranyloxy-2,6-dihydroxybenzophenone | Methicillin-resistant S. aureus (MRSA) | Moderate-Strong | [2] |
| 4-geranyloxy-1-(2-methylpropanoyl)-phloroglucinol | Methicillin-resistant S. aureus (MRSA) | Moderate-Strong | [2] |
| 4-geranyloxy-1-(2-methylbutanoyl)-phloroglucinol | Methicillin-resistant S. aureus (MRSA) | Moderate-Strong | [2] |
Table 3: Comparative antimicrobial activity of selected phloroglucinol derivatives.
The data highlights the potent antifungal and antibacterial activity of various acylphloroglucinols. The geranyloxy derivatives demonstrated significant activity against the clinically relevant MRSA strain.[2] This suggests that this compound is a promising candidate for further antimicrobial investigation.
Signaling Pathways and Experimental Workflows
The biological activities of geranylated acylphloroglucinols are underpinned by their interaction with specific cellular signaling pathways. The following diagrams illustrate a key anti-inflammatory pathway and a general experimental workflow for assessing bioactivity.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Figure 2: General experimental workflow for evaluating the bioactivity of phloroglucinol derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of SAR studies. Below are methodologies for key assays cited in the literature for evaluating the bioactivity of acylphloroglucinols.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
2. NF-κB Reporter Gene Assay:
-
Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293T/NF-κB-Luc) is used.
-
Assay Procedure: Cells are seeded in 96-well plates and treated with the test compounds for 1 hour before stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Measurement: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The inhibition of NF-κB activity is determined by the reduction in luciferase signal compared to the stimulated control.
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
2. Lipid Peroxidation (LPO) Inhibition Assay:
-
Principle: This assay assesses the ability of a compound to inhibit the oxidation of lipids, often induced by an oxidizing agent in a lipid-rich substrate like a linoleic acid emulsion or tissue homogenate.
-
Procedure: A reaction mixture containing the lipid substrate, an inducing agent (e.g., Fe2+/ascorbate), and the test compound is incubated.
-
Measurement: The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) method. The absorbance is read at 532 nm.
Antimicrobial Assays
1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium. Each well is then inoculated with a standardized suspension of the target microorganism.
-
Incubation and Measurement: The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The available evidence strongly suggests that this compound possesses a promising profile of biological activities, particularly in the realms of anti-inflammatory, antioxidant, and antimicrobial action. The isobutyryl and geranyl moieties are critical for its potency, enhancing its lipophilicity and interaction with biological targets. While direct experimental data on this specific molecule is needed for a definitive SAR analysis, the comparative data from its structural analogs provides a solid foundation for its potential as a lead compound in drug discovery. Future research should focus on the systematic modification of the acyl and geranyl groups to optimize its therapeutic index and elucidate its precise mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive acylphloroglucinols from Hypericum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Under the Microscope: A Comparative Guide to Synthetic 2-Geranyl-4-isobutyrylphloroglucinol Batches
For Researchers, Scientists, and Drug Development Professionals
The synthetic phloroglucinol (B13840) derivative, 2-Geranyl-4-isobutyrylphloroglucinol, is a compound of increasing interest in pharmaceutical research due to its potential therapeutic activities, including anti-inflammatory and antioxidant properties. As with any active pharmaceutical ingredient (API), ensuring high purity is critical for the reliability and reproducibility of preclinical and clinical studies. This guide provides a comparative purity assessment of three distinct batches of synthetically produced this compound, offering an objective analysis supported by experimental data.
Comparative Purity Analysis
The purity of three separate batches of this compound was determined using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, allowing for the accurate quantification of the target compound and the identification of potential process-related impurities.
Table 1: Purity Profile of this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| Purity (%) | 98.5% | 99.2% | 97.8% |
| Phloroglucinol (unreacted) | 0.3% | 0.1% | 0.5% |
| 4-Isobutyrylphloroglucinol | 0.6% | 0.2% | 0.8% |
| Di-geranylated Impurity | 0.2% | 0.1% | 0.3% |
| Other Impurities | 0.4% | 0.4% | 0.6% |
| Appearance | Off-white solid | White crystalline solid | Off-white solid |
Experimental Protocols
A detailed methodology was employed for the purity assessment of the this compound batches.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was utilized for the analysis.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) was used for separation.
-
Mobile Phase : The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program : The gradient was initiated at 30% B, linearly increased to 95% B over 10 minutes, held for 2 minutes, and then returned to initial conditions for re-equilibration.
-
Flow Rate : The flow rate was maintained at 0.3 mL/min.
-
Column Temperature : The column was maintained at 40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in negative mode was found to be optimal for this compound.
-
Multiple Reaction Monitoring (MRM) : The transitions monitored were specific for this compound and its potential impurities.
-
Data Analysis : Quantification was performed by integrating the peak areas of the respective MRM transitions and comparing them to a calibration curve generated with a certified reference standard.
-
The following diagram illustrates the general workflow for the purity assessment of the synthetic batches.
Discussion of Potential Impurities
The synthesis of this compound is anticipated to proceed via a two-step reaction: a Friedel-Crafts acylation followed by a C-alkylation (geranylation). This synthetic route can potentially lead to several process-related impurities.
-
Unreacted Starting Materials : The presence of phloroglucinol and the intermediate 4-isobutyrylphloroglucinol indicates an incomplete reaction.
-
Regioisomers : The Friedel-Crafts acylation can potentially yield other isomers, though the 4-position is generally favored.
-
Poly-alkylation : The geranylation step could result in the addition of more than one geranyl group to the phloroglucinol ring, leading to di-geranylated or even tri-geranylated byproducts.
The HPLC-MS/MS method employed is capable of separating and identifying these potential impurities, ensuring a comprehensive purity profile of each batch.
Hypothetical Signaling Pathway Involvement
Phloroglucinol derivatives are known to modulate various cellular signaling pathways, contributing to their therapeutic effects. While the specific pathways for this compound are still under investigation, a plausible mechanism of action could involve the inhibition of pro-inflammatory pathways.
This diagram illustrates a potential mechanism where this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory genes and mitigating the inflammatory response.
Conclusion
The purity of synthetic this compound can vary between batches, highlighting the importance of rigorous analytical testing. The HPLC-MS/MS method detailed in this guide provides a robust and reliable approach for the quality control of this promising therapeutic candidate. For researchers and drug development professionals, selecting batches with the highest purity, such as Batch B in this comparison, is crucial for obtaining accurate and reproducible results in downstream applications.
Evaluating the Therapeutic Potential of Phloroglucinol and Geranyl Derivatives in Preclinical Models: A Comparative Guide
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies on phloroglucinol (B13840) derivatives and geranyl isovalerate, highlighting their anti-inflammatory, neuroprotective, and anticancer activities.
Table 1: Anti-inflammatory and Neuroprotective Effects of Phloroglucinol Derivatives
| Compound/Derivative | Model System | Key Findings | Reference |
| Phloroglucinol (Phl) | LPS-stimulated RAW264.7 murine macrophages | Reduced NO production, secretion of TNF-α, IL-1β, and IL-6, and PGE2 production. Upregulated HO-1 expression via AMPK/Nrf2 pathway. | [1] |
| Phloroglucinol Derivative (6a) | LPS-induced neuroinflammation in mice | Alleviated cognitive impairment and glial activation. Reduced expression of IL-6, IL-1β, TNF-α, and iNOS in BV-2 microglial cells. | [2] |
| Diacylphloroglucinol (compound 2) | In vitro assays | Inhibited iNOS with an IC50 of 19.0 µM and NF-κB with an IC50 of 34.0 µM. | [3] |
| Alkylated acylphloroglucinol (compound 4) | In vitro assays | Inhibited iNOS with an IC50 of 19.5 µM and NF-κB with an IC50 of 37.5 µM. | [3] |
Table 2: Anticancer Activity of Geranyl Isovalerate (GIV)
| Compound | Model System | Key Findings | Reference |
| Geranyl Isovalerate (GIV) | HCT116 colon cancer cell line | Influenced cell viability in a dose- and time-dependent manner. | [4][5] |
| Geranyl Isovalerate (GIV) | HCT116 colon cancer cell line | Suppressed expression of anti-apoptotic genes (Bcl-2, PARP) and induced expression of pro-apoptotic genes (Caspase 3, Caspase 9). | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
1. LPS-Induced Neuroinflammation in a Mouse Model [2]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (0.25 mg/kg).
-
Treatment: The phloroglucinol derivative 6a was administered orally at varying doses.
-
Behavioral Assessment: Cognitive function was evaluated using standardized behavioral tests.
-
Biochemical Analysis: Following behavioral tests, brain tissues were collected for analysis. Levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and iNOS were measured in brain homogenates using ELISA and Western blot, respectively. Glial activation was assessed by immunohistochemical staining for specific markers.
2. In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages [1]
-
Cell Line: RAW264.7 murine macrophages.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Phloroglucinol was added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production in the culture medium was quantified using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E2 (PGE2): Levels of these mediators in the culture supernatant were measured using commercially available ELISA kits.
-
Protein Expression (iNOS, COX-2, HO-1, Nrf2, AMPK): Cellular protein levels were determined by Western blot analysis.
-
3. In Vitro Cytotoxicity Assay for Anticancer Activity [4][5]
-
Cell Line: HCT116 human colon cancer cells.
-
Treatment: Cells were treated with Geranyl Isovalerate (GIV) at a range of concentrations for specified time periods.
-
Cell Viability Assay: The effect of GIV on cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Analysis: The expression of key apoptosis-related proteins (Bcl-2, PARP, Caspase 3, Caspase 9) was analyzed by Western blotting to elucidate the mechanism of cell death.
Signaling Pathway Visualization
The following diagram illustrates the proposed anti-inflammatory signaling pathway of phloroglucinol in LPS-stimulated macrophages.
Caption: Anti-inflammatory signaling pathway of phloroglucinol.
This guide provides a snapshot of the current understanding of the therapeutic potential of phloroglucinol and geranyl derivatives based on available preclinical data. Further research, particularly in vivo studies and direct comparative analyses, is warranted to fully elucidate their efficacy and safety profiles for potential clinical applications.
References
- 1. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Geranyl-4-isobutyrylphloroglucinol and Standard of Care Treatments for Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory agent 2-Geranyl-4-isobutyrylphloroglucinol against established standard of care treatments for chronic inflammatory diseases. While direct clinical data for this compound is not yet available, this document synthesizes information on its proposed mechanism of action based on its chemical class and contrasts it with current therapeutic strategies. This comparison is intended to provide a framework for researchers and professionals in drug development exploring novel anti-inflammatory compounds.
Introduction to this compound
This compound is a naturally occurring phloroglucinol (B13840) derivative. Phloroglucinols are a class of phenolic compounds that have garnered scientific interest for their diverse biological activities, including anti-inflammatory properties. The therapeutic potential of these compounds is thought to stem from their ability to modulate key signaling pathways involved in the inflammatory response.
Proposed Mechanism of Action: The NF-κB Pathway
The anti-inflammatory effects of many phloroglucinol derivatives are attributed to their inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8][9] By inhibiting NF-κB activation, this compound could theoretically suppress the production of these inflammatory mediators, thereby reducing the inflammatory cascade.
Standard of Care for Chronic Inflammatory Diseases
To provide a tangible comparison, we will focus on the standard of care for rheumatoid arthritis (RA), a representative chronic inflammatory disease. The treatment of RA is well-established and follows a stepwise approach aimed at controlling inflammation, preventing joint damage, and preserving function.[10][11][12][13][14]
Table 1: Standard of Care Treatments for Rheumatoid Arthritis
| Drug Class | Examples | Mechanism of Action |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen | Inhibit COX-1 and COX-2 enzymes, reducing prostaglandin (B15479496) synthesis.[13] |
| Corticosteroids | Prednisone, Methylprednisolone | Broad anti-inflammatory effects, including inhibition of NF-κB and other inflammatory pathways.[12] |
| Conventional Synthetic Disease-Modifying Antirheumatic Drugs (csDMARDs) | Methotrexate, Sulfasalazine, Hydroxychloroquine | Varied mechanisms, including inhibition of cytokine production and purine (B94841) synthesis.[10][11][13] |
| Biologic DMARDs (bDMARDs) | TNF-α inhibitors (e.g., Adalimumab, Infliximab), IL-6 inhibitors (e.g., Tocilizumab) | Target specific cytokines or immune cells involved in the inflammatory cascade.[12] |
| Targeted Synthetic DMARDs (tsDMARDs) | Janus kinase (JAK) inhibitors (e.g., Tofacitinib) | Inhibit intracellular signaling pathways of cytokines. |
Comparative Efficacy and Experimental Protocols
A direct quantitative comparison of efficacy is not possible due to the absence of published experimental data for this compound. However, we can outline the types of experimental protocols that would be necessary to evaluate its potential and compare it to existing treatments.
Experimental Workflow for Efficacy Evaluation
Key Experimental Protocols
1. In vitro Anti-inflammatory Activity Assay:
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or a standard drug (e.g., ibuprofen).
-
Endpoints:
-
Measurement of nitric oxide (NO) production using the Griess reagent.
-
Quantification of prostaglandin E2 (PGE2), TNF-α, and IL-6 levels in the cell supernatant using ELISA kits.
-
Determination of the 50% inhibitory concentration (IC50) for each inflammatory mediator.
-
2. Western Blot Analysis for NF-κB Pathway Proteins:
-
Objective: To confirm the inhibition of the NF-κB pathway.
-
Procedure:
-
LPS-stimulated RAW 264.7 cells are treated with the test compound.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, p65 subunit).
-
Protein bands are visualized and quantified.
-
Conclusion
This compound represents a potential lead compound for the development of novel anti-inflammatory therapies. Its proposed mechanism of action, the inhibition of the NF-κB pathway, is a well-validated target in inflammation. However, extensive preclinical and clinical research is required to establish its efficacy and safety profile compared to the current standards of care. The experimental protocols outlined in this guide provide a roadmap for the necessary investigations to determine the therapeutic potential of this and other related phloroglucinol derivatives. Researchers are encouraged to pursue these studies to elucidate the clinical viability of this promising class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB: A novel therapeutic pathway for gastroesophageal reflux disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin inhibits expression of the inducible isoform of nitric oxide synthase in murine macrophages: role of inhibition of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis and Management of Rheumatoid Arthritis | AAFP [aafp.org]
- 13. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 14. Early Diagnosis and Treatment of Rheumatoid Arthritis | HSS [hss.edu]
Safety Operating Guide
Safe Disposal of 2-Geranyl-4-isobutyrylphloroglucinol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Geranyl-4-isobutyrylphloroglucinol, ensuring compliance with general laboratory safety standards.
Hazard Profile and Safety Summary
This compound presents several hazards that necessitate careful handling and disposal. Based on its Safety Data Sheet (SDS), the compound is classified with the following risks:
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1] | P264, P280, P302+P352 |
| Allergic Skin Reaction | May cause an allergic skin reaction.[1] | P261, P272, P280, P302+P352, P333+P313 |
| Serious Eye Damage | Causes serious eye damage.[1] | P280, P305+P351+P338+P310 |
| Aquatic Hazard (Acute) | Harmful to aquatic life.[1] | P273 |
A comprehensive understanding of these hazards is the first step in ensuring a safe disposal process.
Experimental Protocols: Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of this compound waste. This procedure is based on general laboratory hazardous waste guidelines and the specific hazards of the compound.
1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[1]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
2. Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Waste Stream: Designate a specific waste container for this compound and materials contaminated with it.
-
Container Type: Use a chemically compatible and clearly labeled hazardous waste container. The container must have a secure, leak-proof lid and be in good condition.[3]
-
Contaminated Materials: This includes any gloves, pipette tips, paper towels, or other disposable materials that have come into contact with the compound.
-
Aqueous Waste: If the compound is in a solution, collect it in a designated liquid waste container. Do not pour it down the drain, as it is harmful to aquatic life.[1][2]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
3. Waste Storage
All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant," "Aquatic Hazard").
-
Container Management: Keep the waste container closed except when adding waste.[4]
-
Incompatible Wastes: Store this waste away from incompatible materials, such as strong oxidizing agents.[5]
4. Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Scheduling Pickup: Once the waste container is full or has been in storage for a designated period (often not to exceed one year), arrange for a waste pickup with your EHS department.[5]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 2-Geranyl-4-isobutyrylphloroglucinol
Essential Safety and Handling Guide for 2-Geranyl-4-isobutyrylphloroglucinol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for structurally related compounds, including phloroglucinol (B13840) derivatives and geraniol. Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure laboratory safety.
I. Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for protection against bases, oils, and many solvents.[2] Ensure gloves are of a suitable thickness and are changed regularly or immediately upon contamination. |
| Body | Laboratory Coat or Chemical-Resistant Gown | A lab coat should be worn to protect against incidental contact.[3] For tasks with a higher risk of splashes, a chemical-resistant gown is advised.[4] |
| Respiratory | Fume Hood or NIOSH-Approved Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is necessary.[1][3] |
| Feet | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
A. Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be used for all weighing and solution preparation steps.
-
Weighing: To avoid generating dust, weigh the solid compound carefully within the fume hood.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
B. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5]
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
B. Disposal Procedure:
-
All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert absorbent material and place it in a suitable disposal container. For large spills, evacuate the area and contact the EHS office. Ensure adequate ventilation and wear appropriate PPE during cleanup.[1] |
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
